Product packaging for Stearoxypropyltrimonium chloride(Cat. No.:CAS No. 23328-71-4)

Stearoxypropyltrimonium chloride

Cat. No.: B1611899
CAS No.: 23328-71-4
M. Wt: 406.1 g/mol
InChI Key: QMGAJHYFGBHHRR-UHFFFAOYSA-M
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Description

Stearoxypropyltrimonium Chloride is a cationic surfactant of significant interest in cosmetic and personal care research, primarily valued for its hair conditioning properties . Its chemical structure features a long-chain stearyl group (C18) attached to a quaternary ammonium center, which is responsible for its functionality . In experimental applications, this ingredient is known to adsorb onto negatively charged surfaces, such as hair fibers. This mechanism of action improves wet combability, imparts a soft and smooth tactile feel, reduces static, and enhances hair shine . Researchers utilize it as a key base ingredient in the development of hair conditioners and cream rinses, with effective concentrations typically ranging from 0.5% to 2.0% of the active substance . Beyond conditioning, it also functions as a cleansing agent and can be employed as an emulsifier or solubilizer in various formulations . Its properties make it a relevant subject for studies focused on repairing damaged hair from bleaching or chemical treatments . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52ClNO B1611899 Stearoxypropyltrimonium chloride CAS No. 23328-71-4

Properties

IUPAC Name

trimethyl(3-octadecoxypropyl)azanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H52NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25(2,3)4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGAJHYFGBHHRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177878
Record name Stearoxypropyltrimonium chloride
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Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23328-71-4
Record name Stearoxypropyltrimonium chloride
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Record name Stearoxypropyltrimonium chloride
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Record name Stearoxypropyltrimonium chloride
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Record name N,N,N-Trimethyl-3-(octadecyloxy)propan-1-ammonium chloride
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Record name STEAROXYPROPYLTRIMONIUM CHLORIDE
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Synthetic Methodologies and Green Chemistry Principles in Stearoxypropyltrimonium Chloride Production

Advanced Synthetic Pathways for Stearoxypropyltrimonium Chloride and its Analogues

The synthesis of this compound, which has the chemical structure of a trimethyl ammonium (B1175870) group linked to a stearyl group via a propyl ether linkage, typically follows a multi-step route. The core of the synthesis involves the formation of an ether bond and the subsequent quaternization of a tertiary amine.

A plausible and common synthetic route involves two primary stages:

Formation of the Tertiary Amine Intermediate : This step creates the backbone of the molecule, combining the long-chain fatty alcohol (stearyl alcohol) with an amine-containing propyl group. This is typically achieved through an etherification reaction. For instance, stearyl alcohol can be reacted with a functionalized propane (B168953) derivative, like 3-chloropropylamine, which is then further alkylated to a tertiary amine.

Quaternization : The tertiary amine intermediate is then reacted with a methylating agent, such as methyl chloride, to form the final quaternary ammonium salt. This classic nucleophilic substitution reaction is known as the Menschutkin reaction. atamankimya.com

Etherification Mechanisms in Quaternary Ammonium Compound Synthesis

The formation of the ether linkage (stearoxypropyl-) is a critical step in the synthesis. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. In the context of this compound synthesis, this could involve:

Step 1 : Deprotonation of stearyl alcohol (C18H37OH) with a strong base (like sodium hydride) to form the stearyl alkoxide (C18H37O-Na+).

Step 2 : Nucleophilic attack of the stearyl alkoxide on a substrate like 3-chloro-N,N-dimethylpropan-1-amine. The chloride ion acts as the leaving group, resulting in the formation of the tertiary amine intermediate, N,N-dimethyl-3-(stearyloxy)propan-1-amine.

Alternatively, syntheses can be designed where the hydroxyl group is part of the amine-containing reactant. Novel quaternary amine ether lipids have been synthesized where a positively charged quaternary amine is attached to a glycerol (B35011) backbone or at the end of an alkoxy chain. mdpi.com Another approach involves reacting a fatty acid derivative with an amine containing a hydroxyl group, followed by quaternization.

Investigation of Alkylation Reactions for Targeted Structural Architectures

Alkylation is fundamental to building the final quaternary ammonium structure. neutronco.com The most crucial alkylation is the final quaternization step, a type of SN2 reaction known as the Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reacting it with an alkyl halide. atamankimya.com

For this compound, the tertiary amine intermediate, N,N-dimethyl-3-(stearyloxy)propan-1-amine, is alkylated using methyl chloride (CH3Cl). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of methyl chloride, displacing the chloride ion and forming the desired quaternary ammonium cation. The displaced chloride ion then becomes the counter-ion.

The choice of alkylating agent and reaction conditions allows for the creation of diverse structural architectures in cationic surfactants. google.com For example, using different alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride) in the quaternization step would result in different quaternary ammonium compounds with varied properties. Similarly, starting with different fatty alcohols would alter the length of the hydrophobic tail. The synthesis of various cationic surfactants, such as N-Benzyl-N,N-dimethylmyristyl-1-aminium chloride, demonstrates the versatility of these alkylation reactions. researchgate.net

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Phase-Transfer Catalysis (PTC) : In reactions involving immiscible reactants, such as an aqueous solution and an organic substrate, phase-transfer catalysts are essential. Quaternary ammonium salts themselves are excellent phase-transfer catalysts. They work by transporting a reactant (often an anion) from the aqueous phase to the organic phase where the reaction occurs. This technique can be crucial in the etherification step, facilitating the reaction between the alkoxide and the alkyl halide.

Base Catalysis : The initial deprotonation of the alcohol in the etherification step is catalyzed by a strong base. In industrial settings, more cost-effective and manageable bases like sodium hydroxide (B78521) are often used in conjunction with a phase-transfer catalyst.

Acid Catalysis : While less common for the main pathway, acid catalysis can be employed in alternative synthetic routes, such as the esterification of a fatty acid with a hydroxyl-containing amine, which might then be quaternized.

Ionic Liquids : Basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxyl ([bmim]OH), have emerged as efficient and recyclable catalysts for similar organic syntheses. researchgate.net They can act as both the catalyst and the reaction medium, simplifying workup and reducing waste. researchgate.net

The table below summarizes different catalytic approaches used in the synthesis of quaternary ammonium compounds.

Catalyst TypeRole in SynthesisExampleBenefits
Phase-Transfer Catalyst Facilitates reaction between immiscible phasesBenzyl tributyl ammonium chlorideIncreases reaction rate, enables use of cheaper inorganic bases.
Strong Base Deprotonation of alcohol for etherificationSodium Hydroxide (with PTC)Cost-effective, drives reaction forward.
Basic Ionic Liquid Acts as catalyst and solvent[bmim]OHHigh efficiency, recyclability, reduced waste streams. researchgate.net
Metal Catalysts Used in specific C-H activation routesPalladium (Pd/C)High atom economy, though can be costly and require removal. google.com

Process Optimization in this compound Synthesis

Optimizing the manufacturing process is key to ensuring high product purity, maximizing yield, and minimizing costs and environmental impact. This involves a detailed study of various reaction parameters and the design of appropriate reactor systems for large-scale production.

Parametric Studies on Reaction Conditions (e.g., Temperature, pH, Solvent Systems)

The conditions under which the synthesis is performed have a significant impact on the outcome.

Temperature : Both the etherification and quaternization steps are temperature-sensitive. The Menschutkin reaction, for instance, is typically conducted at elevated temperatures, often between 50 to 100°C, to ensure a reasonable reaction rate. atamankimya.com However, excessively high temperatures can lead to side reactions and degradation of the product. For example, in a related synthesis of stearoyl chloride, the reaction temperature is carefully controlled, first at 0-5°C during the addition of thionyl chloride, and then raised to 85-95°C for the reflux reaction. google.com

pH : The pH of the reaction medium is critical, especially during the etherification step. A basic pH is required to generate the alkoxide for the Williamson ether synthesis. In the synthesis of a similar compound, 3-chloro-2-hydroxypropyl-trimethylammonium chloride, the pH is maintained between 7.5 and 8.0. researchgate.net Careful control is necessary to prevent side reactions, such as the hydrolysis of the alkyl halide.

Solvent Systems : The choice of solvent is crucial for SN2 reactions like quaternization. Polar aprotic solvents such as chloroform, acetonitrile (B52724), or acetone (B3395972) are often used because they can solvate the cation, leaving the anion more reactive, thus accelerating the reaction. atamankimya.com The solvent choice also depends on the solubility of the reactants and the desired reaction temperature.

The following table outlines typical ranges for key reaction parameters in the synthesis of related quaternary ammonium salts.

ParameterTypical RangeRationalePotential Issues
Temperature 50 - 100 °CTo overcome activation energy and ensure a practical reaction rate.Side reactions, product degradation, increased energy costs.
pH 7.5 - 11.0To facilitate deprotonation (basic) or stabilize reactants.Unwanted hydrolysis, promotion of elimination reactions. researchgate.net
Solvent Polar Aprotic (e.g., Chloroform, Acetonitrile)Stabilizes the transition state in SN2 reactions, increasing the rate. atamankimya.comDifficult to remove, environmental concerns, cost.
Reactant Molar Ratio Slight excess of alkylating agentDrives the reaction to completion.Complicates purification, increases cost.

Reactor Design and Engineering Considerations for Scalable Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful chemical engineering and reactor design.

Reactor Type : Batch or semi-batch reactors are commonly used for the production of specialty chemicals like cationic surfactants. neutronco.com These allow for flexible production schedules and careful control over reaction conditions. For continuous processes, especially in the sulfonation steps for other surfactants, multitube falling-film reactors are employed for their excellent heat and mass transfer characteristics. neutronco.com

Material of Construction : The reactor must be constructed from materials that can withstand the corrosive nature of the reactants and catalysts used, such as halides and basic solutions, over a range of temperatures and pressures. Glass-lined steel or stainless steel reactors are common choices.

Mixing and Mass Transfer : Efficient mixing is critical to ensure homogeneity and maximize contact between reactants, especially in heterogeneous systems. The design of the agitator (impeller type, speed) is a key parameter to prevent localized "hot spots" and ensure uniform temperature distribution.

Heat Management : Both the etherification and quaternization reactions are often exothermic. An efficient heat removal system, such as a reactor jacket or internal cooling coils, is essential to maintain the optimal reaction temperature and prevent thermal runaway. researchgate.net

Downstream Processing and Purification Methodologies Research

Following the synthesis of this compound and related quaternary ammonium compounds (QACs), downstream processing is crucial to isolate and purify the final product, removing unreacted starting materials, by-products, and solvents. Research in this area focuses on developing efficient and scalable purification techniques.

Common methodologies include:

Filtration and Crystallization: A primary method for purifying QACs involves precipitation and filtration. For instance, a method for purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride, a structurally similar compound, involves creating a concentrated aqueous slurry and then adding a water-miscible alcohol (with 3 to 4 carbon atoms) to precipitate the desired product, which is then collected by filtration. googleapis.com The collected solids can be washed further with a non-solvent to remove residual impurities. googleapis.com

Solvent Washing/Extraction: Crude QAC products can be washed with solvents like ether to remove unreacted reagents. tsijournals.com In some processes, a two-phase system is formed, allowing for the separation and removal of the catalyst and by-products which may be dissolved in a separate phase. google.com

Chromatography: Column chromatography using adsorbents like silica (B1680970) gel is a common laboratory and industrial technique for purifying organic compounds. acgpubs.orgresearchgate.net It is effective in separating the target QAC from impurities based on differences in polarity and affinity for the stationary phase. acgpubs.orgrsc.org

Distillation/Evaporation: Vacuum distillation is frequently employed to remove water or other solvents from the reaction mixture, concentrating the product and leading to the creation of a slurry from which the pure compound can be crystallized. googleapis.com This method is particularly useful for removing volatile solvents and unreacted starting materials. acgpubs.orggoogle.com

Adsorption: Activated carbon and molecular sieves have been traditionally used to adsorb and remove specific impurities, such as residual trimethylammonium hydrochloride, which can cause odor and decrease the product's commercial value. google.com

Research continues to optimize these methods to improve yield, purity, and cost-effectiveness while minimizing solvent use and waste generation.

Table 1: Overview of Purification Methodologies for Quaternary Ammonium Compounds

Methodology Description Key Research Findings Citations
Crystallization/Precipitation Inducing the formation of solid crystals from a solution to separate the desired product. A water-alcohol slurry can be used to selectively precipitate 3-chloro-2-hydroxypropyl trialkylammonium chloride, leaving impurities in the solution. googleapis.com
Solvent Extraction Using solvents to selectively dissolve and remove impurities from the crude product. Washing with ether can remove unreacted halides; phase separation can remove catalyst adducts. tsijournals.comgoogle.com
Column Chromatography Separating components of a mixture based on differential adsorption on a solid stationary phase. Filtering through a pad of silica gel effectively removes ruthenium catalyst residues from QACs synthesized via olefin metathesis. rsc.org
Vacuum Distillation Removing solvents or volatile components at reduced pressure and lower temperatures. Water can be removed from the aqueous reaction product by vacuum distillation at temperatures below 50°C to produce a concentrated slurry. googleapis.com
Adsorption Using solid materials with high surface area to trap and remove impurities. Activated carbon and molecular sieves are used to remove residual reactants like trimethylammonium hydrochloride. google.com

Integration of Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to design more environmentally friendly processes. The synthesis of this compound and other QACs is an area where these principles are being actively applied to reduce environmental impact. rsc.orgmdpi.com

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic syntheses often rely on volatile organic compounds (VOCs), which can contribute to air pollution and pose health risks.

Research in QAC synthesis has explored several alternatives:

Solvent-Free Reactions: A significant advancement is the development of solvent-free reaction protocols. acgpubs.orgresearchgate.net These reactions can be conducted using thermal energy (hot air oven) or microwave irradiation, eliminating the need for a solvent medium entirely. researchgate.net This approach is often described as the most environmentally benign option. acgpubs.org

Aqueous Media: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Research has demonstrated the feasibility of conducting certain QAC synthesis steps, such as olefin metathesis, in water-methanol mixtures. rsc.org

Ionic Liquids: Although not a primary solvent, some QACs, like tetrabutylammonium (B224687) bromide (TBAB), can act as ionic liquids themselves, facilitating reactions without the need for additional solvents. wikipedia.org

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. High atom economy means less waste is generated.

Strategies to improve reaction efficiency in QAC synthesis include:

Catalyst Optimization: The use of highly efficient catalysts can enable reactions to proceed quickly and with high yields under milder conditions. For example, novel ruthenium-based catalysts have been developed for metathesis reactions in QAC synthesis that lead to high conversions and products with very low levels of metal contamination. rsc.org

Process Optimization: Achieving high product yields in short reaction times is a key goal. Solvent-free methods have been shown to produce good to excellent yields in significantly reduced reaction times compared to conventional methods. researchgate.net

The shift from petrochemical-based feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemistry. The structure of this compound lends itself to the use of sustainable raw materials.

Natural Fats and Oils: The "stearoxy" portion of the molecule is derived from stearic acid, a fatty acid commonly found in animal and vegetable fats. Research has demonstrated the synthesis of QACs from natural materials like tallow (B1178427) and coconut oil. tsijournals.com These oils are hydrolyzed to yield fatty acids, which are then converted into the desired surfactant. tsijournals.com

Bio-based Alcohols: Fatty alcohols derived from natural products are used as key reagents in the synthesis of certain cleavable surfactants, which are designed to be more biodegradable. nih.gov The synthesis of stearoyl chloride, a potential precursor, begins with stearic acid. google.com

Table 2: Examples of Sustainable Feedstocks for QAC Synthesis

Feedstock Type Relevant Precursor Research Context Citations
Tallow & Coconut Oil Natural Triglycerides Fatty Acids Direct synthesis of QACs from amides prepared from these natural oils. tsijournals.com
Stearic Acid Fatty Acid Stearoyl Chloride, Stearyl Alcohol A primary, often bio-derived, starting material for the hydrophobic tail of the surfactant. google.com
Fatty Alcohols (C8-C16) Bio-based Alcohols Alkyl Chloroformates Used as reagents for synthesizing novel, more degradable cleavable surfactants. nih.gov

Traditional synthesis routes for QACs can generate significant amounts of unwanted by-products and waste streams, which can be challenging and costly to manage. googleapis.com Green chemistry seeks to minimize waste at its source.

Key strategies include:

Regioselective Reactions: Developing reactions that are highly selective, yielding the desired isomer and minimizing the formation of side products. Solvent-free bromination reactions using quaternary ammonium tribromides have been reported to be highly regioselective. acgpubs.orgresearchgate.net

Waste Treatment: For unavoidable by-products, methods are being developed for their removal or neutralization. For example, sodium hypochlorite (B82951) can be used to treat colored impurities in QAC solutions, improving the final product quality. google.comgoogle.com Similarly, unreacted trimethylammonium hydrochloride can be removed by adding sodium hypochlorite or caustic soda. google.com

Chloride Management: The chloride content in industrial waste streams is a concern. Research into chloride removal from waste products like fly ash using water washing provides a model for managing chloride waste from chemical production. researchgate.net Chemical modification of chlorine-containing waste polymers like PVC is another area of research aimed at waste valorization. researchgate.net

Catalyst Recycling: The ability to easily separate and reuse catalysts is a significant advantage. The design of catalysts containing polar groups, such as a quaternary ammonium group, can facilitate their separation from the nonpolar product by filtration through silica gel, allowing for potential recycling. rsc.orgwikipedia.org

Interfacial and Colloidal Science of Stearoxypropyltrimonium Chloride

Surface Adsorption Mechanisms at Solid-Liquid and Air-Liquid Interfaces

The adsorption of quaternary ammonium (B1175870) compounds like stearoxypropyltrimonium chloride onto surfaces is primarily governed by two fundamental forces: electrostatic attraction and hydrophobic interactions.

Electrostatic Interactions : On negatively charged surfaces, such as silica (B1680970), clays, and many textile fibers in aqueous media, the positively charged quaternary ammonium headgroup of this compound is strongly attracted to the surface. bibliotekanauki.pl This electrostatic attraction is often the initial and dominant mechanism driving adsorption, leading to charge neutralization at the surface. bibliotekanauki.pl Studies on similar QACs have shown that this interaction is a key reason for their rapid and extensive accumulation on solids like aquatic sediments and activated sludge. scirp.orgacs.org Density Functional Theory (DFT) calculations on the adsorption of various QACs on α-quartz surfaces have confirmed that electrostatic attraction is the dominant force, more significant than other potential interactions like hydrogen bonding. bibliotekanauki.pl

Hydrophobic Interactions : Once initial adsorption via electrostatic forces occurs, the long, nonpolar stearyl (C18) hydrocarbon tails of the this compound molecules can interact with each other. This association is driven by the hydrophobic effect, where the hydrocarbon chains aggregate to minimize their contact with water. This can lead to the formation of surfactant aggregates, sometimes called hemimicelles or admicelles, on the solid surface. researchgate.net These interactions become particularly significant as the surfactant concentration increases towards and beyond the critical micelle concentration (CMC). researchgate.net The hydrophobic nature of the stearyl chain also promotes adsorption onto nonpolar, hydrophobic surfaces like polystyrene, where van der Waals forces between the alkyl chain and the surface play a more direct role. researchgate.net

The balance between these two forces dictates the orientation and packing of the surfactant molecules at the interface. On hydrophilic, negatively charged surfaces, the molecule typically adsorbs with its cationic headgroup attached to the surface and its hydrophobic tail oriented towards the bulk aqueous phase.

The process of forming an adsorbed layer of this compound at an interface is a dynamic one, typically occurring rapidly. Studies on other QACs, such as tetradecyl benzyl (B1604629) dimethyl ammonium chloride (C14BDMA), on activated sludge show that adsorption equilibrium can be reached quickly, often within two hours. scirp.org The initial rate of adsorption is high, driven by the strong electrostatic attraction to available sites on the surface. scirp.org

The structure of the adsorbed layer evolves with increasing surfactant concentration.

At very low concentrations, individual surfactant cations adsorb via electrostatic attraction.

As concentration increases, hydrophobic interactions between the adsorbed alkyl chains lead to the formation of surface aggregates (hemimicelles). researchgate.net

Near and above the CMC, a complete bilayer can form on charged surfaces. The first layer neutralizes the surface charge with headgroups facing the surface, and the second layer orients with headgroups facing the aqueous phase, rendering the surface hydrophobic and then hydrophilic again, respectively.

The structure of these adsorbed layers can be influenced by factors such as the length of the alkyl chain. For instance, DFT studies have shown that for QACs, the adsorption energy can increase with the length of the carbon chain. bibliotekanauki.pl

To quantitatively describe the adsorption process of surfactants like this compound, various models for isotherms and kinetics are employed.

Adsorption Isotherms : An adsorption isotherm describes the relationship between the amount of surfactant adsorbed on a surface and its equilibrium concentration in the solution at a constant temperature. researchgate.net For QACs, the Langmuir and Freundlich isotherm models are commonly used. scirp.org

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.

Studies on C14BDMA have shown that both models can effectively describe the equilibrium partitioning data. scirp.org In some cases involving QACs, 'S' shaped adsorption isotherms are observed, which can indicate cooperative adsorption and the formation of surface aggregates. researchgate.net

Adsorption Kinetics : Kinetic models describe the rate of solute uptake at the solid-solution interface. For the adsorption of QACs, the pseudo-second-order kinetic model has been found to be very effective. scirp.org This model suggests that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between adsorbent and adsorbate. Research on C14BDMA adsorption onto activated sludge demonstrated that the kinetics were best described by the pseudo-second-order model. scirp.org

Table 1: Common Adsorption Models for Quaternary Ammonium Compounds

Model Type Model Name Description Applicability to QACs
Isotherm Langmuir Assumes monolayer adsorption on a homogeneous surface. Often used to model QAC adsorption on various solids. scirp.org
Isotherm Freundlich Empirical model for adsorption on heterogeneous surfaces. Can effectively describe QAC adsorption, especially on environmental solids like sediments. scirp.orgresearchgate.net

| Kinetics | Pseudo-second-order | Assumes the rate-limiting step is chemisorption. | Found to accurately describe the adsorption rate of QACs onto activated sludge. scirp.org |

Micellization and Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems

In solution, surfactant molecules like this compound can spontaneously self-assemble into organized structures known as micelles. This process, called micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). acs.org

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in various physical properties of the surfactant solution as a function of concentration. At the CMC, there are abrupt changes in properties such as surface tension, conductivity, and the ability to solubilize dyes.

Common methods for determining the CMC of cationic surfactants include:

Tensiometry : Surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Conductivity : For ionic surfactants, the molar conductivity of the solution changes at the CMC due to the binding of counterions to the micelle and the lower mobility of the micellar aggregate compared to free monomers. acs.orgresearchgate.net

Fluorescence Spectroscopy : Using fluorescent probes, the change in the probe's microenvironment upon incorporation into the hydrophobic micelle core can be detected. researchgate.net

Potentiometry : This method can be used to monitor the activity of free surfactant ions or counterions, which changes at the CMC. nih.gov

The CMC value is influenced by the surfactant's structure (e.g., a longer hydrophobic chain generally leads to a lower CMC) and external factors like temperature and the presence of electrolytes. acs.org Gemini surfactants, which have two hydrophobic tails and two hydrophilic head groups, are noted for having an unusually low critical micelle concentration. google.comgoogle.comjustia.com

Above the CMC, this compound molecules aggregate to form micelles where the hydrophobic stearyl tails form a core, shielded from the aqueous environment, and the hydrophilic quaternary ammonium headgroups form a charged outer corona that interacts with water and counterions. libretexts.org

The structure of these aggregates can vary. While often assumed to be spherical, the shape and size can be influenced by factors like surfactant concentration, temperature, ionic strength, and the nature of the counterion. nih.govlibretexts.org For example, an increase in the alkyl chain length of some cationic surfactants can lead to an increase in micelle size. nih.gov

Techniques used to characterize micellar structures include:

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) : These powerful techniques provide detailed information about the size, shape, and aggregation number (the number of surfactant molecules in a single micelle) of the aggregates. researchgate.net

Nuclear Magnetic Resonance (NMR) : Techniques like Pulsed-Field Gradient (PFG) NMR or Diffusion-Ordered Spectroscopy (DOSY) can measure the self-diffusion coefficients of the surfactant molecules, which differ significantly between the monomeric and micellar states, allowing for structural insights. researchgate.netacs.org

Electron Paramagnetic Resonance (EPR) and Fluorescence Quenching : These spectroscopic methods can provide information about the micellar microenvironment and aggregation numbers. researchgate.net

For ionic surfactants, a significant fraction of the counterions (in this case, chloride) become associated with the micelle surface in what is known as the Stern layer, partially neutralizing the charge of the headgroups. libretexts.org The degree of counterion binding is another important parameter characterizing the micelle, which can be estimated from conductivity measurements. acs.org

Table 2: Investigated Compounds

Compound Name
This compound
Tetradecyl benzyl dimethyl ammonium chloride
α-quartz

Thermodynamic Analysis of Self-Assembly Processes

The self-assembly of surfactants in solution is a thermodynamically driven process leading to the formation of aggregates known as micelles. For cationic surfactants like this compound, this process is influenced by the hydrophobic interactions of the long alkyl (stearoxypropyl) chain and the electrostatic interactions of the quaternary ammonium head group.

While specific thermodynamic data for this compound is not extensively available in peer-reviewed literature, the behavior of structurally similar long-chain quaternary ammonium compounds with ether linkages provides valuable insights. The presence of an ether linkage in the hydrophobic tail can influence the thermodynamics of micellization. Studies on analogous compounds show that the introduction of polar functional groups, such as an ether group, can affect the standard enthalpies of micellization (ΔH°m) and the critical micelle concentration (CMC). acs.org Typically, the micellization process for cationic surfactants is spontaneous, characterized by a negative Gibbs free energy of micellization (ΔG°m). This process is often entropy-driven at lower temperatures, with the hydrophobic effect playing a dominant role. nih.govgoogle.com

The thermodynamics of micellization for a homologous series of quaternary ammonium chlorides have been studied, revealing that the process can be endothermic at low temperatures and become exothermic at higher temperatures. acs.org The temperature at which the enthalpy of micellization is zero is often near room temperature for many cationic surfactants. acs.org

Table 1: General Thermodynamic Parameters for Cationic Surfactant Micellization

Thermodynamic ParameterTypical Sign/ValueDriving Force
ΔG°m (Gibbs Free Energy) NegativeSpontaneous process
ΔH°m (Enthalpy) Can be positive or negativeCan be endothermic or exothermic depending on temperature
ΔS°m (Entropy) PositiveIncrease in disorder of the system, mainly from the release of water molecules from the hydrophobic tail

Note: This table represents generalized values for cationic surfactants and is intended for illustrative purposes.

Interactions with Biological and Polymeric Substrates

This compound is primarily utilized for its conditioning properties, which stem from its interaction with biological substrates like hair and skin. japanstore.plperflavory.com As a cationic surfactant, its positively charged headgroup is attracted to negatively charged surfaces. nih.gov

Research into Interfacial Dynamics with Biopolymeric Systems (e.g., Keratin)

Hair, especially when damaged, carries a net negative charge due to the deprotonation of amino acid residues in the keratin (B1170402) protein. The cationic headgroup of this compound electrostatically adsorbs onto the hair surface, forming a thin film. nih.gov This adsorption neutralizes the negative charges, reducing static electricity and fly-aways.

Studies on the Influence of Molecular Architecture on Substrate Affinity

The molecular architecture of this compound is key to its functionality. The presence of a long C18 (stearyl) chain provides significant hydrophobicity, which enhances its deposition and substantivity on surfaces like hair. The ether linkage within the propyl group can influence the flexibility and orientation of the hydrophobic tail at the interface, potentially affecting the packing density of the adsorbed layer.

Research on other surfactants has shown that the type of linkage (ether vs. ester) can affect thermodynamic features and the topological structure of monolayers at the air-water interface, which can be extrapolated to understand substrate interactions. rsc.org The distribution of hydrophobic mass along the surfactant molecule is also a critical factor in determining substrate affinity. acs.org

Elucidation of Lubricity and Conditioning Mechanisms at a Molecular Level

The conditioning and lubricity effects of this compound are a direct result of its adsorption onto the hair cuticle. The deposited film of surfactant molecules reduces the coefficient of friction between individual hair fibers, which manifests as improved detangling and reduced combing forces.

Rheological Properties and Viscosity Modification through Interfacial Interactions

This compound, as a surfactant, can significantly influence the rheological properties of the formulations in which it is included. It can contribute to the viscosity of products like hair conditioners and shampoos. google.comgoogle.comgoogle.com

Microstructure-Rheology Relationships in this compound Systems

In aqueous solutions above its critical micelle concentration, this compound forms micelles. The shape and packing of these micelles (e.g., spherical, worm-like) are dependent on factors such as concentration, temperature, and the presence of other ingredients like salts and fatty alcohols. These microstructural characteristics directly impact the macroscopic rheology of the solution.

For instance, the formation of elongated, worm-like micelles can lead to a significant increase in viscosity due to their entanglement. In structured surfactant systems, which may include cationic co-surfactants like this compound, an ordered liquid crystal phase can form, imparting a yield stress to the formulation. google.com This means the product will not flow until a certain amount of force is applied, which is desirable for products that need to stay in place upon application.

Impact of Concentration and Environmental Factors on Viscoelastic Behavior

The viscoelastic characteristics of solutions containing this compound, a cationic surfactant, are governed by the intricate interplay of its constituent molecules. These interactions are highly susceptible to alterations in concentration and environmental variables, including temperature and the presence of co-solutes. Although specific, detailed experimental data for this compound is not extensively documented in publicly available scientific literature, the established principles that govern the behavior of analogous cationic surfactants and polymer solutions offer a robust framework for predicting its properties.

Impact of Concentration:

The concentration of this compound is a pivotal factor in determining the rheological profile of a solution. At dilute concentrations, below the critical micelle concentration (CMC), the surfactant molecules typically exist as individual entities or small, spherical micelles. In this state, the solution generally exhibits Newtonian fluid behavior, characterized by low viscosity.

Upon exceeding the CMC, a significant transformation in the solution's properties can occur. The spherical micelles may undergo a morphological transition to form elongated, worm-like or thread-like structures. The entanglement of these lengthy micelles establishes a transient, three-dimensional network throughout the solution. This structural change is responsible for a marked increase in viscosity and the emergence of pronounced viscoelastic properties. This phenomenon is a well-documented characteristic of many surfactant systems. For instance, research on other cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), has demonstrated a dramatic rise in zero-shear viscosity with increasing concentration, which is attributed to the formation and entanglement of wormlike micelles. aip.org It is therefore highly probable that this compound exhibits a similar concentration-dependent shift from a low-viscosity, Newtonian fluid to a highly viscoelastic, shear-thinning fluid.

Further increments in concentration can lead to the formation of more ordered and complex structures, such as liquid crystalline phases, each possessing a unique and distinct rheological signature. The precise concentrations at which these structural transitions occur are specific to this compound and the particular composition of the formulation.

Impact of Environmental Factors:

Temperature: Temperature is a critical parameter influencing the viscosity of surfactant solutions. Generally, an elevation in temperature results in a decrease in viscosity. researchgate.netnih.gov This is a consequence of the increased thermal energy of the molecules, which enhances their mobility and can disrupt the entangled micellar network, leading to a more fluid state. In some surfactant systems, temperature variations can also trigger phase transitions, causing further modifications to the rheological behavior.

Presence of Salts and Other Surfactants: The addition of electrolytes (salts) or other surface-active agents can profoundly modulate the viscoelasticity of this compound solutions. The ions from the salt can shield the electrostatic repulsion between the positively charged headgroups of the surfactant molecules. This reduction in repulsion facilitates the growth of micelles into larger, more elongated structures, thereby enhancing the viscoelasticity of the solution. The magnitude of this effect is dependent on the specific type and concentration of the salt. rsc.orgicm.edu.pl In a similar manner, interactions with other surfactants, such as anionic or non-ionic types, can result in either synergistic or antagonistic effects on the solution's viscosity and viscoelastic properties, owing to the formation of mixed micelles with varying shapes, sizes, and packing parameters. rsc.org

To illustrate the typical effect of concentration and temperature on the viscosity of surfactant solutions, the following hypothetical data table is presented, based on general observations for similar cationic surfactants.

Concentration (wt%)Temperature (°C)Apparent Viscosity (mPa·s)
12550
14030
525500
540300
10255000
10403500

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Development of Predictive Rheological Models

To quantitatively describe and forecast the flow behavior of viscoelastic formulations containing this compound, a variety of mathematical rheological models can be utilized. The selection of an appropriate model is contingent upon the specific rheological characteristics of the fluid and its response to applied shear stress. While predictive models specifically parameterized for this compound are not found in the reviewed literature, models that are commonly and successfully applied to other viscoelastic surfactant and polymer solutions are considered relevant.

For fluids that exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate, several models are frequently employed:

Power-Law Model: This is a relatively simple, two-parameter model that can effectively describe the non-Newtonian behavior of many fluids over a defined range of shear rates.

Bingham Plastic Model: This model is suitable for materials that possess a yield stress. Such materials behave as a rigid solid at low stress levels and only begin to flow like a viscous fluid once the applied stress surpasses this yield value.

Casson Model: The Casson model is also used for fluids exhibiting a yield stress and is often applied to systems containing suspended particles or aggregated structures, which can be analogous to the micellar networks in concentrated surfactant solutions. Recent studies have demonstrated the utility of the Casson model in accurately describing the rheology of complex fluid systems. acs.org

For the characterization of the viscoelastic properties, the Maxwell model provides a fundamental representation of linear viscoelasticity through a mechanical analogy of a spring and a dashpot arranged in series. However, to accurately capture the complex relaxation dynamics of entangled micellar networks, more sophisticated models, such as multi-mode Maxwell models, are often required. eolss.netresearchgate.net

The development of a robust and predictive rheological model for a specific formulation containing this compound would necessitate the acquisition of empirical rheological data. This is typically achieved using a rheometer to measure viscosity and viscoelastic moduli over a range of concentrations, temperatures, and shear rates. The experimental data can then be fitted to various mathematical models to identify the one that provides the most accurate description of the material's behavior. Furthermore, emerging methodologies, such as machine learning algorithms, are being investigated as powerful tools to predict the parameters of these rheological models based on a multitude of formulation and process variables, offering a promising avenue for future development. acs.org

Advanced Analytical and Spectroscopic Characterization of Stearoxypropyltrimonium Chloride

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and purity of Stearoxypropyltrimonium chloride. In a typical ¹H NMR spectrum, specific proton signals corresponding to the different parts of the molecule would be observed. For instance, the long stearoxy chain would produce a series of overlapping signals in the aliphatic region, while the protons of the propyl group and the methyl groups attached to the quaternary nitrogen would appear at distinct chemical shifts. The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment, confirming the molecule's structural integrity. The absence of unexpected signals is a key indicator of the compound's purity.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
CH₃ (Terminal on Stearyl) ~0.88 Triplet
(CH₂)n (Stearyl Chain) ~1.25 Multiplet
O-CH₂ (Propyl) ~3.4-3.6 Triplet
N-CH₂ (Propyl) ~3.2-3.4 Multiplet

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The FTIR spectrum would exhibit specific absorption bands that correspond to the vibrational frequencies of different bonds.

Key expected vibrational bands include:

C-H stretching vibrations from the long alkyl (stearyl) chain, typically appearing in the 2850-2960 cm⁻¹ region.

C-O stretching vibration from the ether linkage, expected around 1100 cm⁻¹.

C-N stretching vibration associated with the quaternary ammonium (B1175870) group.

CH₂ and CH₃ bending vibrations , which occur in the 1375-1470 cm⁻¹ range.

Analysis of related compounds, such as terephthaloyl chloride, demonstrates the utility of FTIR in identifying key functional groups and confirming molecular structure through comparison with theoretical calculations. iosrjournals.orgresearchgate.net The study of tissue chloride using FTIR-ATR spectroscopy also highlights the technique's sensitivity to the presence of chloride ions. cqu.edu.au

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl) 2850 - 2960 Strong
C-O Stretch (Ether) 1080 - 1150 Strong
C-N Stretch (Quaternary Amine) 900 - 970 Medium-Weak
CH₂ Bending 1450 - 1470 Medium

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which further corroborates its structure. The molecular formula of this compound is C₂₄H₅₂ClNO, with a molecular weight of approximately 406.13 g/mol . nih.govnih.gov

In a mass spectrum, the parent molecular ion [M]⁺ would be observed, corresponding to the cationic portion of the molecule, Stearoxypropyltrimonium. The chloride ion is not typically observed in positive ion mode mass spectrometry. The exact mass of the cation is 370.68 Da. nih.gov The fragmentation pattern would likely show characteristic losses of methyl groups and cleavage of the propyl chain, providing further structural information. For instance, the mass spectra of other quaternary ammonium compounds often show a base ion peak corresponding to a stable fragment. docbrown.info

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of cationic surfactants like this compound. rsc.org Reversed-phase HPLC, often with the use of an ion-pairing agent, is a common approach for separating quaternary ammonium compounds. rsc.org The long alkyl chain of this compound allows for good retention on a nonpolar stationary phase, such as a C18 column.

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.orgsielc.com Detection can be achieved using various detectors, including UV (if the molecule has a chromophore), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). thermofisher.com HPLC methods can be optimized for the separation of various cationic surfactants, enabling the identification and quantification of homologues and impurities. rsc.org

Table 3: Example HPLC Method Parameters for Cationic Surfactant Analysis

Parameter Condition
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) rsc.org
Flow Rate 0.8 - 1.0 mL/min rsc.org
Detection ESI-MS rsc.org or ELSD sielc.com

While this compound itself is a non-volatile quaternary ammonium salt and therefore not directly amenable to standard GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for profiling volatile by-products and impurities that may be present in the commercial product. american.edu These could include residual starting materials or degradation products.

For the analysis of certain quaternary ammonium compounds, pyrolysis-GC-MS can be employed, where the compound is thermally degraded in the GC inlet to form volatile products that can be separated and identified. american.edu Another approach involves derivatization to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. rsc.org GC-MS is highly sensitive and provides excellent separation and identification of volatile organic compounds. nih.govmdpi.com The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane column, is crucial for achieving good separation of potential by-products. nih.gov

Ion Chromatography for Counter-Ion Determination

Ion Chromatography (IC) is a primary and highly effective method for the determination and quantification of the chloride counter-ion in this compound. thermofisher.comresearchgate.netchromatographyonline.com This technique is essential for confirming the salt form, determining purity, and ensuring the correct stoichiometry of the active ingredient in raw materials and final formulations. chromatographyonline.comshimadzu.com

The fundamental principle of IC for this application involves the separation of the chloride anion from the cationic quaternary ammonium species and any other ionic components in the sample matrix. wisc.edu A sample solution is introduced into the IC system, which typically consists of a guard column, a separator column, a suppressor, and a conductivity detector. wisc.edu

The separator column, an anion-exchange column, is the core of the separation. It is packed with a stationary phase resin containing fixed positive charges. As the eluent (a competing ionic solution, often a carbonate-bicarbonate buffer or a hydroxide (B78521) solution) carries the sample through the column, the negatively charged chloride ions are attracted to the stationary phase. thermofisher.com The strength of this interaction determines the retention time. By controlling the eluent composition and flow rate, chloride can be effectively separated from other non-retained or differently retained species.

Following separation, the eluent and the separated chloride ions pass through a suppressor. This device reduces the background conductivity of the eluent while enhancing the conductivity of the analyte (chloride), thereby significantly improving the signal-to-noise ratio and detection sensitivity. thermofisher.com Finally, the conductivity detector measures the electrical conductivity of the solution, which is proportional to the concentration of the chloride ion. nih.gov

For accurate quantification, a calibration curve is generated using standard solutions of known chloride concentrations. nih.gov The peak area of the chloride signal in the sample's chromatogram is then compared to this curve to determine its concentration. nih.gov Sample preparation may involve simple dilution with high-purity deionized water to bring the concentration within the linear range of the instrument. nih.govthermofisher.com

Table 1: Representative Ion Chromatography Parameters for Chloride Determination

ParameterValue/Type
Instrument Ion Chromatograph with Suppressed Conductivity Detector
Anion Guard Column e.g., Dionex IonPac™ AG18
Anion Separator Column e.g., Dionex IonPac™ AS18
Eluent 20-30 mM Potassium Hydroxide (KOH)
Eluent Flow Rate 1.0 mL/min
Injection Volume 10 - 25 µL
Detection Suppressed Conductivity
Typical Retention Time for Cl⁻ 4 - 6 minutes
Limit of Detection (LOD) ~0.02 mg/L

This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument, columns, and sample matrix.

Advanced Microscopy and Surface Characterization Techniques

Microscopy and surface analysis techniques are indispensable for understanding how this compound functions in a formulation, particularly in hair care products where its primary role is to modify the hair surface.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the ultrastructure of cosmetic formulations and the effect of these formulations on substrates like hair.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of this compound, SEM is used to examine the surface of hair fibers before and after treatment with a conditioner containing the compound. nih.govresearchgate.net Untreated or damaged hair often shows raised, rough, and sometimes broken cuticle scales. nih.govmdpi.com After treatment, SEM micrographs can reveal a smoother, more uniform surface, demonstrating the deposition of the conditioning agent. nih.gov This deposited film, containing this compound, smooths the cuticle edges, reduces friction, and contributes to the perception of softness and manageability. nih.gov SEM can qualitatively assess the effectiveness of the deposition and the resulting morphological changes on the hair shaft. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) , in contrast, provides cross-sectional images, revealing the internal structure of a sample. For analyzing formulations, techniques like cryo-TEM are used to visualize the arrangement of surfactants in solution, such as the formation of lamellar phases or vesicles. These structures are critical for the stability and delivery of active ingredients in a conditioner. TEM can confirm the presence and morphology of these structures formed by this compound in conjunction with other components like fatty alcohols.

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging and the ability to measure forces at the molecular level. nih.gov It is exceptionally well-suited for characterizing the effects of conditioning agents like this compound on hair surfaces. researchgate.netmdpi.com

In imaging mode, AFM can generate three-dimensional topographical maps of the hair cuticle surface with much higher resolution than SEM. nih.gov This allows for the quantitative measurement of surface roughness. After treatment with a formulation containing this compound, a decrease in the average roughness (Ra) value is expected, providing quantitative evidence of the smoothing effect of the deposited film. scconline.org

In force spectroscopy mode, the AFM tip can be used to probe interfacial forces, such as adhesion and friction, between the tip and the hair surface. researchgate.net By functionalizing the AFM tip with specific chemical groups, it is possible to map the distribution of hydrophobic and ionic sites. scconline.org After treatment with the cationic this compound, a change in these forces is anticipated. Adhesion forces may change due to the neutralization of the negatively charged hair surface by the cationic headgroup of the molecule. Frictional forces are generally reduced, which correlates directly to the conditioning benefit of easier combing. researchgate.net

Table 2: Illustrative AFM Data for Hair Surface Treated with a this compound Conditioner

Measurement ParameterVirgin Hair (Control)Treated Hair (Illustrative)
Average Roughness (Ra) 15 - 30 nm5 - 10 nm
Root Mean Square Roughness (Rq) 20 - 40 nm8 - 15 nm
Adhesion Force (nN) 5 - 8 nN2 - 4 nN
Coefficient of Friction 0.2 - 0.30.1 - 0.15

This table contains representative data based on typical findings for cationic hair conditioners and is for illustrative purposes only. Actual values are dependent on the specific formulation, hair type, and measurement conditions.

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystalline material. researchgate.net When an X-ray beam strikes a crystalline sample, it is diffracted into specific directions, producing a unique diffraction pattern of peaks at different angles (2θ). This pattern serves as a fingerprint for the crystalline phase, governed by Bragg's Law. mdpi.com

For this compound, powder X-ray diffraction (PXRD) would be used to analyze its solid-state structure. The resulting diffractogram would reveal whether the material is crystalline, amorphous, or semi-crystalline. A crystalline sample would produce a series of sharp, well-defined peaks, while an amorphous sample would show a broad, diffuse halo with no distinct peaks.

In the context of formulations, XRD can be used to study the ordered structures, such as lamellar liquid crystalline phases, that are often formed by cationic surfactants in combination with fatty alcohols and water. The presence of characteristic peaks at low angles in the XRD pattern of a conditioner formulation would confirm the existence of these ordered lamellar structures, which are crucial for building viscosity and enhancing product stability and performance.

Table 3: Hypothetical Powder X-ray Diffraction Peaks for Crystalline this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
5.516.05100
11.08.0345
16.55.3760
22.14.0285

This table is a hypothetical representation of XRD data for a long-chain quaternary ammonium compound and is for illustrative purposes. It does not represent actual measured data for this compound.

Electrophoretic Methods for Charge-Based Separation and Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. youtube.com For charged molecules like this compound, these techniques are highly valuable for analysis and quality control.

Capillary Electrophoresis (CE) is a powerful and efficient analytical technique for the separation of ionic species. nih.gov In its basic form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. youtube.com this compound, being a cationic surfactant, carries a positive charge and would migrate towards the cathode (negative electrode).

The separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) or running buffer. youtube.com Since this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, indirect UV detection is often employed. This involves adding a chromophoric compound with the same charge as the analyte to the BGE. nih.gov The analyte displaces the chromophore as it migrates, causing a decrease in absorbance that is detected as a negative peak. Alternatively, detection can be achieved using an evaporative light scattering detector (ELSD) or a conductivity detector.

CE methods can be used to assess the purity of this compound by separating it from other cationic impurities or degradation products. The technique is known for its high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net

Table 4: General Capillary Electrophoresis Parameters for Cationic Surfactant Analysis

ParameterValue/Type
Instrument Capillary Electrophoresis System
Capillary Fused-silica, 50 µm i.d., 50-70 cm length
Background Electrolyte (BGE) e.g., 10-20 mM Imidazole, pH 4.5 with a UV chromophore
Applied Voltage +15 to +25 kV
Temperature 25 °C
Injection Hydrodynamic or Electrokinetic
Detection Indirect UV at ~214 nm or Conductivity
Analyte Mobility Cationic (migrates toward cathode)

This table outlines typical parameters for the analysis of cationic surfactants by CE and is for illustrative purposes. Specific conditions would need to be optimized for this compound.

Research into Stearoxypropyltrimonium Chloride in Material and Formulation Sciences

Design and Development of Advanced Material Systems Incorporating Stearoxypropyltrimonium Chloride

The design of advanced material systems often leverages the unique properties of constituent molecules to achieve enhanced performance. In the context of this compound, its potential lies in its ability to modify surfaces and self-assemble into structured systems.

Formulation Strategies for Enhanced Performance and Stability

Formulation strategies are crucial for maximizing the efficacy and shelf-life of products. For cationic surfactants like this compound, key strategies often revolve around the formation of lamellar gel networks (LGNs). LGNs are structured phases composed of surfactants and fatty alcohols that can provide viscosity, stability, and a desirable sensory profile to cosmetic emulsions. google.com These networks are known to be stable over a wide pH range and can suspend other ingredients. google.com

Exploration of Interactions within Multi-Component Formulations

Cosmetic formulations are complex mixtures of various ingredients, and their interactions determine the final product's properties. The interaction between cationic surfactants, such as this compound, and anionic surfactants is of particular interest. These two types of surfactants can form complexes that may either lead to precipitation or, under controlled conditions, create synergistic systems with enhanced performance characteristics. researchgate.netresearchgate.net

Development of Novel Delivery Systems Utilizing Quaternary Ammonium (B1175870) Architecture

The unique architecture of quaternary ammonium compounds, featuring a cationic head group, makes them candidates for the development of novel delivery systems. These systems can be designed to encapsulate and deliver active ingredients to specific sites. For instance, cationic lipids can form liposomes or nanoparticles that can interact with negatively charged biological surfaces, potentially enhancing the delivery of encapsulated actives. nih.gov

While there is extensive research on the use of various quaternary ammonium compounds in drug and gene delivery systems, specific research on the use of this compound for such applications is not found in the available literature. nih.govnih.gov The development of such systems would require a thorough understanding of its self-assembly behavior, interaction with active molecules, and its biocompatibility.

Functional Performance Evaluation in Model Systems

To understand the functional performance of a surfactant, it is essential to evaluate its effects in controlled laboratory settings. This includes assessing its ability to modify surfaces and reduce interfacial tension.

Assessment of Surface Modification Capabilities in Laboratory Simulations

The primary function of a conditioning agent like this compound is to adsorb onto a surface, such as hair, and modify its properties. This modification can lead to effects like reduced friction (smoother feel) and decreased static electricity. The effectiveness of surface modification can be quantified through various laboratory techniques, including contact angle measurements. A change in the contact angle of a liquid on a surface after treatment can indicate a change in the surface's hydrophobicity or hydrophilicity.

While the general principle of cationic surfactants adsorbing onto negatively charged surfaces like damaged hair is well-understood, specific quantitative data from laboratory simulations for this compound, such as contact angle measurements on treated keratin (B1170402) surfaces or other model substrates, are not widely reported.

Quantitative Analysis of Interfacial Tension Reduction in Controlled Environments

As a surfactant, this compound is expected to reduce the interfacial tension between two immiscible phases, such as oil and water. This property is fundamental to the formation and stabilization of emulsions. The extent to which a surfactant can lower interfacial tension is a measure of its efficiency.

Methodologies for Evaluating Dispersing and Emulsifying Capabilities

The evaluation of this compound's effectiveness as a dispersing and emulsifying agent is critical for its application in formulation science. As a cationic surfactant, its primary role is to adsorb at the interface between immiscible phases (e.g., oil and water), reduce interfacial tension, and impart stability to the resulting dispersion or emulsion. nih.govwhamine.com A suite of methodologies is employed to quantify these capabilities, ranging from macroscopic observations to microscopic and instrumental analyses. researchgate.net

A primary evaluation involves the creation of test emulsions and their assessment under various stress conditions. lubrizolcdmo.com Centrifugation at high speeds (e.g., 3000 rpm for 30 minutes) is a common accelerated aging test to predict long-term stability; a stable emulsion will show no phase separation (oil or water layers). researchgate.net Temperature cycling, where formulations are subjected to repeated freeze-thaw cycles (e.g., -15°C to 45°C), is another stressful test that helps identify potential weaknesses in the emulsion structure. ulprospector.com

More sophisticated instrumental methods provide quantitative data on the physical properties of the emulsion. Particle size analysis is paramount; techniques like dynamic light scattering (DLS) or laser diffraction are used to measure the size distribution of the dispersed droplets over time. ulprospector.comnih.gov A stable emulsion, effectively stabilized by this compound, will exhibit a minimal change in mean droplet size. nih.gov

Rheological measurements are also crucial. The viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of a formulation are indicative of its internal structure and stability. ulprospector.com Changes in these parameters over time can signal processes of destabilization like flocculation or coalescence.

Given the cationic nature of this compound, measuring the zeta potential of the emulsion droplets is a key methodology. researchgate.net The positive charge imparted by the surfactant creates electrostatic repulsion between droplets, preventing them from aggregating. whamine.com A sufficiently high positive zeta potential is a strong indicator of good electrostatic stabilization.

MethodologyParameter MeasuredPurpose & Interpretation
Macroscopic Observation Creaming, Sedimentation, Phase SeparationVisual assessment of emulsion stability over time under storage or stress conditions (e.g., temperature). lubrizolcdmo.com
Centrifugation Resistance to phase separation under high g-forcesAccelerated test to predict long-term gravitational stability. No separation indicates a robust formulation. researchgate.net
Particle Size Analysis Droplet size distribution and its change over timeQuantifies the ability to prevent coalescence and Ostwald ripening. A stable mean particle size is desired. ulprospector.comnih.gov
Light Scattering Backscatter and transmission profiles across the sampleDetects instability phenomena like creaming, sedimentation, and flocculation before they are visible. ulprospector.com
Rheology Viscosity, Yield Stress, Viscoelastic Moduli (G', G")Characterizes the internal structure and flow behavior. Changes can indicate destabilization. ulprospector.com
Zeta Potential Measurement Surface charge of emulsion dropletsMeasures the magnitude of electrostatic repulsion between droplets. A high potential (positive for cationic surfactants) indicates good stability. researchgate.net
Interfacial Tension Measurement Reduction in tension between oil and water phasesDetermines the efficiency of the surfactant in reducing the free energy of the system to facilitate emulsification. nih.gov

Stability and Degradation Pathways in Formulation Environments

The stability of this compound is a critical factor for the shelf-life and efficacy of the final product. As a quaternary ammonium compound (QAC), its integrity can be compromised by chemical, thermal, and photochemical degradation, as well as by interactions with other components in the formulation. researchgate.netnih.gov Understanding these degradation pathways is essential for developing robust formulations.

Kinetics of Chemical Stability in Varied pH and Temperature Regimes

The chemical stability of this compound, like other QACs, is significantly influenced by pH and temperature. The quaternary ammonium group is generally stable in acidic to neutral conditions. However, in alkaline environments, it can undergo degradation. nih.gov

The Arrhenius equation, which relates the rate constant of a chemical reaction to temperature, is fundamental in these kinetic studies. By measuring the degradation rate at several elevated temperatures, formulators can extrapolate the data to predict the compound's half-life and long-term stability under normal storage conditions.

ConditionExpected Impact on this compoundRationale
High pH (Alkaline) Increased rate of chemical degradation.The quaternary ammonium cation is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to degradation pathways like Hofmann elimination or substitution. nih.gov
Low pH (Acidic) Generally high stability.The quaternary ammonium structure is inherently stable in acidic media, lacking a clear pathway for acid-catalyzed hydrolysis.
High Temperature Exponentially increased rate of degradation.Higher thermal energy increases the frequency and energy of molecular collisions, accelerating degradation reactions as described by the Arrhenius principle. researchgate.netnih.gov

Photochemical and Thermal Degradation Mechanisms of the Compound

Photochemical Degradation: Exposure to ultraviolet (UV) radiation can induce photochemical degradation in surfactants. For compounds like this compound, which contains long alkyl chains, a likely pathway is photo-oxidation. capes.gov.br Studies on the photooxidation of long-chain alkylamines show that degradation can occur via the formation of highly reactive radical species. capes.gov.br The process often involves the abstraction of a hydrogen atom from the alkyl chain, particularly from the carbon atom alpha to the nitrogen, leading to a cascade of oxidation reactions that can break down the molecule. The presence of photosensitizers in a formulation can accelerate this process. capes.gov.br Advanced oxidation processes, such as those involving H₂O₂/UV, are known to effectively degrade cationic surfactants, indicating their susceptibility to oxidative cleavage. researchgate.net

Thermal Degradation: this compound, as a quaternary ammonium salt, will decompose at elevated temperatures. Thermogravimetric analysis (TGA) of similar QACs shows that thermal decomposition often occurs in distinct steps. researchgate.net The initial decomposition temperature depends on the specific structure of the cation and the nature of the counter-ion (in this case, chloride). The degradation mechanism can involve the loss of the alkyl groups from the nitrogen center. For a compound with a stearoxypropyl group, cleavage could occur at the ether linkage or at the bond between the propyl group and the nitrogen atom. The end products of thermal decomposition in an air atmosphere would be oxides of carbon and nitrogen.

Impact of Co-Formulants on Compound Integrity

The integrity and performance of this compound within a formulation are heavily dependent on its interactions with other ingredients (co-formulants). nih.gov These interactions can be synergistic or antagonistic.

Anionic Surfactants: The most significant interaction occurs with anionic surfactants. Due to their opposite charges, cationic and anionic surfactants will form an electrostatic complex, often leading to precipitation or the formation of a neutral, surface-inactive species. This complexation effectively removes the this compound from the oil-water interface, compromising its emulsifying and conditioning functions.

Polymers and Thickeners: Cationic polymers are generally compatible. However, anionic polymers (e.g., carbomers, acrylates copolymers) will interact with the cationic charge of this compound, which can lead to a loss of viscosity, precipitation, or a reduction in the conditioning effect of the surfactant.

Solvents and Humectants: Co-solvents like glycols can influence the critical micelle concentration (CMC) of the surfactant and its partitioning between the bulk phases and the interface, thereby subtly altering its performance.

Environmental Research and Biogeochemical Cycling of Stearoxypropyltrimonium Chloride

Environmental Persistence and Degradation Research

The environmental persistence of Stearoxypropyltrimonium chloride is largely dictated by its susceptibility to both biological and non-biological degradation processes. The presence of ester bonds makes it more amenable to breaking down in the environment. nih.govheraproject.com

The biodegradation of esterquats like this compound is a critical factor in their environmental risk assessment. The inclusion of ester linkages is a deliberate design choice to improve the kinetics of biodegradation. jst.go.jp The primary step in its degradation involves the hydrolysis of the ester bond, which can be facilitated by microbial enzymes. researchgate.netethz.ch This initial cleavage breaks the molecule into a fatty acid and a quaternary ammonium (B1175870) alcohol. ethz.ch

The resulting fatty acids are common natural compounds and are readily and completely degraded by a wide variety of microorganisms through the β-oxidation pathway. ethz.ch The quaternary ammonium alcohol portion also undergoes further microbial degradation. ethz.ch For instance, studies on similar quaternary ammonium alcohols have shown that bacteria can utilize them as a sole source of carbon, energy, and nitrogen. ethz.ch The metabolic pathways can involve demethylation and oxidation of the alcohol groups. ethz.ch Research on related compounds has identified bacterial strains, such as those from the genus Zoogloea, capable of metabolizing these hydrolysis products. ethz.ch This two-step degradation process—hydrolysis followed by the mineralization of the constituent parts—ensures that the compound does not persist indefinitely in either aquatic or terrestrial environments. jst.go.jpethz.ch

Abiotic transformation, particularly hydrolysis, is a key process in the environmental degradation of this compound and other esterquats. nih.govheraproject.com The ester linkages are susceptible to cleavage by water, an abiotic process that can occur without microbial intervention. researchgate.netsnu.ac.kr The rate of this hydrolysis is influenced by several environmental factors, including pH, temperature, and the degree of salinity. nih.gov Generally, hydrolysis can be catalyzed by both acids and bases. snu.ac.kr This abiotic hydrolysis is a crucial first step that facilitates subsequent, more rapid biodegradation. researchgate.netheraproject.com

While biodegradation is often the most significant removal pathway for many organic pollutants, abiotic processes like hydrolysis play a vital role in the initial breakdown of complex molecules like esterquats, making them more available for microbial attack. snu.ac.kr Other abiotic processes like photolysis (degradation by light) may also contribute to the transformation of QACs in the environment, particularly in sunlit surface waters, although hydrolysis is the more emphasized pathway for esterquats.

As cationic surfactants, this compound and other QACs have a strong tendency to adsorb to negatively charged surfaces. researchgate.netorst.edu In the environment, this means they bind tightly to organic matter in soil, suspended solids in water, and sewage sludge (biosolids) in wastewater treatment plants. researchgate.netnih.gov This strong sorption behavior is a critical aspect of their environmental fate as it significantly reduces their concentration in the water column, thereby mitigating their bioavailability and potential toxicity to aquatic organisms. researchgate.netnih.gov

The process of sorption effectively removes a large fraction of QACs from the aqueous phase during wastewater treatment. researchgate.netca.gov The residues that are discharged in treated effluent are likely to rapidly bind to suspended solids or sediments in the receiving water body. researchgate.net While this binding reduces immediate aquatic toxicity, it also means that these compounds can accumulate in sediments and soils that have been amended with biosolids. researchgate.netnih.gov The potential for desorption, or the release of the sorbed compound back into the water, is a consideration, though studies on similar QACs suggest that the binding is often strong and not easily reversible. orst.edu The persistence of some QACs in sewage-affected sediments has been noted, particularly for those with longer alkyl chains. ca.gov

Environmental Distribution and Transport Mechanisms

The distribution of this compound in the environment is governed by its use patterns, its behavior in wastewater treatment systems, and its interaction with soil and sediment.

Mathematical models are used to predict the fate of chemicals like this compound in wastewater treatment plants (WWTPs). mst.eduusu.edu Models such as SimpleTreat are designed to estimate the partitioning and removal of chemicals based on their physical and chemical properties. rivm.nl For QACs, key processes that are modeled include sorption to sludge and biodegradation. researchgate.netmst.edu

Due to their cationic nature and strong sorption tendency, a significant portion of these compounds is expected to be removed from the wastewater by partitioning onto the activated sludge. researchgate.netnih.gov This removal mechanism is highly effective. ca.gov The portion that remains in the aqueous phase or is associated with the sludge can then undergo biodegradation. rivm.nl Fate models in WWTPs typically incorporate equations for:

Sorption: Partitioning between the liquid phase and solid sludge, often described by a partition coefficient (Kd). mst.edu

Biodegradation: The rate of microbial degradation, which can be complex and system-specific. mst.edunih.gov

Volatilization: Emission to air, which is very low for QACs due to their low vapor pressure. researchgate.netnih.gov

These models help in predicting the final concentrations of the chemical in the treated effluent and the sewage sludge, which are the primary outputs from the WWTP into the environment. rivm.nl For instance, modeling of benzalkonium chlorides, another class of QACs, in a biological nitrogen removal system showed that the model could successfully simulate the long-term performance and degradation of the compounds. nih.gov

Table 1: Key Processes in Wastewater Treatment Modeling for Cationic Surfactants

ProcessDescriptionKey ParametersRelevance for this compound
Sorption The binding of the chemical to solid particles (sludge).Partition Coefficient (Kd), Organic Carbon Partition Coefficient (Koc)High. As a cationic compound, it strongly adsorbs to negatively charged sludge, leading to significant removal from wastewater. researchgate.netnih.gov
Biodegradation The breakdown of the chemical by microorganisms.Degradation Rate Constant (k_bio)High. The ester linkages are designed for enhanced biodegradability by hydrolysis followed by microbial metabolism. jst.go.jpheraproject.com
Hydrolysis The chemical breakdown of the compound by reaction with water.Hydrolysis Rate Constant (k_hyd)Moderate to High. An important initial abiotic step that facilitates further biodegradation. nih.govsnu.ac.kr
Volatilization The transfer of the chemical from water to air.Henry's Law ConstantLow. QACs have very low vapor pressure and are not expected to be removed significantly via volatilization. researchgate.netnih.gov

This table provides an interactive overview of the primary mechanisms governing the fate of cationic surfactants like this compound in wastewater treatment plants, as represented in fate and transport models.

Once released into the environment, either through treated wastewater effluent or the application of biosolids to land, the transport of this compound is limited by its strong sorption characteristics. researchgate.netorst.edu In soil environments, the compound will bind tightly to soil particles, particularly clay and organic matter, which have negatively charged surfaces. This strong binding significantly reduces its mobility, meaning it is unlikely to leach into groundwater. orst.edu

At the sediment-water interface, a similar dynamic occurs. Any compound present in the water column will tend to partition to the sediment. researchgate.netnih.gov This leads to an accumulation in the benthic zone. The potential for transport is then linked to the movement of the sediment particles themselves (e.g., during high-flow events) rather than the movement of the dissolved chemical. The strong interaction with solids is a key factor that mitigates widespread distribution in aquatic systems but concentrates the compound in solids-rich compartments like riverbeds and agricultural soils receiving sludge. researchgate.netnih.gov

Volatilization and Atmospheric Transport Considerations

Atmospheric transport of this compound is therefore not expected to occur via volatilization and subsequent gas-phase movement. The primary mechanism for its potential entry into the atmosphere would be through aerosolization. nih.gov Processes that generate aerosols, such as the spraying of personal care products containing the compound or the aeration of wastewater during treatment, could entrain droplets containing this compound into the air. Once airborne as an aerosol, its transport would be governed by atmospheric conditions like wind speed and direction, and its persistence would be limited by deposition processes (wet and dry) and particle size. However, due to its large molecular structure and low volatility, long-range atmospheric transport is considered highly improbable.

Advanced Environmental Monitoring and Analytical Techniques

The detection and analysis of this compound in complex environmental matrices present significant challenges due to its expected low concentrations and the presence of interfering substances. nih.gov Consequently, sophisticated and highly sensitive analytical methods are required for its monitoring and for understanding its environmental behavior.

Development of Trace Analysis Methods for Environmental Detection

The development of methods for the trace analysis of QACs like this compound is an active area of research. Given its cationic and surfactant properties, a combination of advanced separation and detection techniques is necessary. The primary challenge lies in effectively extracting and concentrating the analyte from complex samples such as water, soil, or sludge while minimizing matrix effects. nih.gov

Several analytical techniques have been successfully applied to the analysis of other QACs and could be adapted for this compound. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS or LC-MS/MS), is a powerful tool for separating and identifying these compounds in liquid samples. nih.gov Ion Chromatography (IC) has also proven effective for the analysis of QACs in air samples, offering high sensitivity and specificity. nih.gov For certain applications, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, although this typically requires a derivatization step to convert the non-volatile QAC into a more volatile form suitable for GC analysis. acs.orgnih.gov

Solid-phase extraction (SPE) is the predominant sample preparation technique used to isolate and pre-concentrate QACs from environmental matrices before instrumental analysis. nih.gov The choice of sorbent material is critical for achieving high recovery and a clean extract.

The following table summarizes analytical methods developed for other quaternary ammonium compounds that are applicable for the trace detection of this compound.

Analytical TechniqueSample MatrixTypical Detection LimitReference(s)
Ion Chromatography (IC)Indoor Air28 µg/m³ nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Vegetables0.7-6.0 µg/kg acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Environmental MatricesTrace Levels (ng/L to µg/L) nih.gov
HPLC with UV DetectionWaterNot specified, susceptible to interference alsenvironmental.co.uk
Potentiometric Flow InjectionWater3.4 ppb (for chlorite) nih.gov

Isotopic Labeling Approaches for Fate Pathway Elucidation

Understanding the transformation and degradation pathways of this compound in the environment is crucial for a complete fate assessment. Isotopic labeling is a powerful technique that allows researchers to trace the movement and transformation of a specific compound through complex systems. This approach involves synthesizing the molecule with one or more atoms replaced by a stable, heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). unl.edunih.gov

By introducing the labeled this compound into a microcosm (e.g., a soil or sediment sample), its fate can be meticulously tracked. Mass spectrometry techniques can then distinguish between the labeled compound and its transformation products and the naturally occurring, unlabeled background compounds. This allows for the unambiguous identification of degradation products and the quantification of transformation rates. unl.edu

Stable Isotope Probing (SIP) is a related technique that can identify microorganisms responsible for the degradation of a compound. nih.gov In a SIP study, a ¹³C-labeled version of this compound would be supplied as a carbon source to an environmental sample. Microorganisms that assimilate the carbon from the compound will incorporate the ¹³C into their DNA, RNA, or other biomarkers. Subsequent extraction and analysis of these biomarkers can reveal the identity of the specific microbes actively degrading the surfactant. nih.gov While no studies have specifically used isotopic labeling for this compound, the methodology is well-established for other complex organic molecules and provides a clear path forward for elucidating its biogeochemical pathways. unl.edunih.gov

Application of Environmental Fate Models for Predictive Analysis

Environmental fate models are computational tools used to predict the distribution, persistence, and concentration of chemicals in the environment. elsevierpure.com For a compound like this compound, which is released into the environment from numerous sources, these models are invaluable for estimating potential exposure levels and identifying compartments of accumulation (e.g., soil, sediment, water).

Several types of models can be applied:

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the physicochemical properties and toxicological effects of a chemical based on its molecular structure. rsc.org For this compound, QSARs could estimate properties like its octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc), which are key inputs for larger fate models. Machine learning approaches, such as graph convolutional networks (GCNs), are being developed to more accurately predict the properties of surfactants. acs.orgchemrxiv.org

Fugacity-Based Models: These multimedia models predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on the principle of fugacity, or "escaping tendency."

Mechanistic Models: More complex models like the Pesticide Leaching Model (PELMO) or HYDRUS-1D, though developed for pesticides, can be adapted to simulate the fate and transport of surfactants in soil and water systems. frontiersin.org These models incorporate processes such as advection, dispersion, sorption, and degradation to provide more detailed predictions of environmental concentrations over time and space. elsevierpure.comfrontiersin.org

The application of these models, validated with data from laboratory studies and field monitoring, can provide a comprehensive, predictive assessment of the environmental fate of this compound. rsc.org

Structural Derivatization and Structure Activity Relationship Research

Synthesis of Novel Stearoxypropyltrimonium Chloride Derivatives and Analogues

The synthesis of derivatives of this compound is a key area of research, focusing on modifying its core components: the hydrophobic alkyl chain, the cationic head group, and the associated counter-ion. mdpi.com The general synthesis for quaternary ammonium (B1175870) compounds involves the alkylation of tertiary amines. wikipedia.org For instance, a long-chain alkyldimethylamine can be reacted with an alkylating agent to produce the desired quaternary ammonium salt. wikipedia.org This fundamental reaction provides a template for creating a wide array of derivatives.

The long alkyl chain is a defining feature of surfactants like this compound, and its length and branching pattern significantly influence the compound's properties. rsc.org Researchers have synthesized series of quaternary ammonium methacrylates (QAMs) with systematically varied alkyl chain lengths (from C3 to C18) to investigate the impact on performance. nih.gov

Studies have shown a direct correlation between the alkyl chain length and the physicochemical behavior of the QAC. For example, increasing the chain length generally enhances hydrophobicity, which can improve the molecule's ability to interact with and penetrate hydrophobic surfaces like bacterial membranes. nih.gov However, this relationship is not always linear; for some properties, an optimal chain length exists. In one study, antibacterial efficacy increased with chain length from C3 to C16 but then decreased at C18. nih.gov It is hypothesized that excessively long chains may bend or curl, which could shield the positively charged head group and reduce its effectiveness. nih.gov

Table 1: Effect of Alkyl Chain Length Modification on QAC Properties

Alkyl Chain LengthObserved Effect on PropertyReference
Increasing from C3 to C16Increased antibacterial efficacy. nih.gov
C18Decreased antibacterial efficacy compared to C16. nih.gov
Increasing LengthIncreased interaction force with anionic dyes. acs.org
Increasing LengthDecreased aqueous solubility. tsijournals.com
Shorter Chains (C8-C12)Tend to enter bilayer membranes as monomers. rsc.org
Longer ChainsTend to aggregate at the membrane-water interface. rsc.org

The hydrophilic head group and its associated counter-ion are crucial to the functionality of this compound. Research has explored the replacement of the standard trimethylammonium head group with other moieties to alter performance. In one study, the quaternary ammonium group in cationic lipids was replaced by a tri-ornithine peptide. rsc.org This substitution was found to increase gene transfection efficiency and decrease toxicity, demonstrating the significant impact of head group modification. rsc.org

The synthesis process allows for variation in the amine precursor, leading to different substituents on the nitrogen atom. tsijournals.com The counter-ion, typically chloride, can also be substituted. Syntheses have been performed using various alkyl halides (e.g., 1-bromobutane, 1-chlorobutane, iodoethane), resulting in QACs with different counter-ions (Br-, Cl-, I-). tsijournals.com The type of counter-ion can influence the compound's activity and properties. nih.gov For example, in one study, a chloro-QAC derivative was found to be a more satisfactory clarifying agent for cane juice than its bromo and iodo counterparts. tsijournals.com

To create materials with enhanced or combined properties, this compound analogues can be polymerized or co-polymerized. This involves creating monomeric versions of the QAC that can undergo polymerization reactions. A well-established technique is atom transfer radical polymerization (SARA ATRP), which has been successfully used to polymerize cationic monomers like (3-acrylamidopropyl)trimethylammonium chloride, a compound with structural similarities to the head group and linker of this compound. rsc.org

This method allows for the creation of well-defined homopolymers (poly-QACs) and also block copolymers. rsc.org For instance, a QAC monomer can be co-polymerized with a monomer like oligo(ethylene oxide) methyl ether acrylate (B77674) (OEOA) to create a block copolymer with both cationic and hydrophilic, non-ionic segments. rsc.org Research indicates that polymeric QACs can exhibit higher antimicrobial activity than their corresponding monomers. rsc.org These polymerized forms, sometimes referred to as "polyquats," integrate multiple quaternary ammonium units into a single larger molecule, potentially enhancing their surface activity and durability. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a vital computational tool for understanding and predicting the behavior of this compound and its derivatives. By correlating molecular structure with specific activities or properties, QSAR models can guide the design of new molecules with enhanced performance, reducing the need for extensive experimental synthesis and testing. nih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the behavior of surfactants at a molecular level. rsc.org These simulations can model the interactions between QAC molecules and other components in a system, such as the phospholipids (B1166683) in a cell membrane or oil droplets in an emulsion. rsc.orgrsc.orgmdpi.com

By simulating these interactions, researchers can predict key interfacial and colloidal properties. For example, MD simulations have revealed how QACs with different alkyl chain lengths interact with a dipalmitoylphosphatidylcholine (DPPC) membrane. rsc.orgrsc.org The simulations showed that surfactants with shorter tails tend to insert themselves into the membrane's hydrophobic region as monomers, while those with longer tails are more likely to form aggregates on the membrane surface. rsc.org This type of modeling can predict the stability of micelles, the free energy of solvation, and how the surfactant will alter the structure of a lipid bilayer. rsc.orgacs.org

Table 2: Applications of Computational Modeling for QAC Derivatives

Modeling TechniquePredicted Property/InteractionFinding/ApplicationReference
Molecular Dynamics (MD)Interaction with DPPC lipid bilayerSurfactants with shorter alkyl tails penetrate the bilayer, while longer-tailed ones aggregate on the surface. rsc.org
Molecular Dynamics (MD)Free energy of solvationQuantifies thermodynamic stability and the ability to form stable micelles. acs.org
Computational Fluid DynamicsMicroscopic liquid film ruptureIdentified that rupture is prone to occur at sites not covered by surfactant molecules. researchgate.net

QSAR models are built by identifying and quantifying molecular descriptors—specific physicochemical, steric, and electronic properties of a molecule—and correlating them with functional performance parameters. nih.gov For QACs, these descriptors can include properties like hydrophobicity, the number of hydrogen atoms, and steric bulk, while performance parameters might include antimicrobial efficacy, surface tension reduction, or cytotoxicity. nih.govnih.gov

Studies have successfully correlated specific descriptors with performance. For instance, the alkyl chain length (a descriptor) has been directly linked to antibacterial efficacy and surface charge density (performance parameters). nih.gov In another study, the charge intensity of the quaternary nitrogen group was found to correlate with the photocatalytic activity of a modified titanium dioxide particle. acs.org These correlations provide a quantitative basis for designing new derivatives. By understanding which descriptors positively or negatively influence a desired function, researchers can strategically modify the structure of this compound to optimize its performance. nih.gov

Table 3: Correlation of Molecular Descriptors with Performance

Molecular DescriptorFunctional Performance ParameterCorrelationReference
Alkyl Chain LengthAntibacterial EfficacyEfficacy increases up to C16, then decreases. nih.gov
Alkyl Chain LengthSurface Charge DensityLonger chains led to higher surface charge density in the tested system. nih.gov
Steric and Hydrophobic PropertiesNeuraminidase Inhibitory ActivityFound to be negatively correlated with activity in a 3D-QSAR study. nih.gov
Charge Intensity of -N+(CH3)2-Photocatalytic ActivityHigher charge intensity led to enhanced photocatalytic activity. acs.org

Predictive Models for Environmental Persistence Based on Structure

These models utilize computational algorithms to correlate specific molecular descriptors with the rate and extent of biodegradation. For quaternary ammonium compounds (QACs), key structural features that influence their environmental persistence and are often used in predictive modeling include:

Alkyl Chain Length: The length of the hydrophobic alkyl chain (the stearyl C18 chain in this compound) is a significant determinant of biodegradability. While longer chains can sometimes lead to increased bioaccumulation potential, they can also be more susceptible to initial enzymatic attack in biodegradation pathways. nih.gov

Nature of the Linkage: The presence of ester, ether, or amide linkages within the molecule can introduce points of hydrolytic or enzymatic cleavage, potentially reducing persistence. rsc.org this compound contains an ether linkage in its stearoxypropyl group, which can be a site for degradation.

Branching: The degree of branching in the alkyl chains can affect the accessibility of the molecule to microbial enzymes, with highly branched structures often exhibiting greater persistence.

Predictive models for the biodegradability of chemical compounds, including surfactants, often employ machine learning algorithms such as support vector machines (SVM), K-nearest neighbor (KNN), and logistic regression. researchgate.net These models are trained on large datasets of compounds with known biodegradability data and can then be used to predict the behavior of new or untested substances like specific derivatives of this compound. The use of molecular fingerprints, which are numerical representations of a molecule's structure, is a common approach in these models. researchgate.net

For instance, a study evaluating various machine learning models for predicting biodegradability found that the combination of a support vector machine with MACCS (Molecular ACCess System) fingerprints yielded high accuracy. researchgate.net Such models can highlight key molecular features that contribute to a compound's persistence or degradation.

It is important to note that while predictive models are powerful tools, their accuracy is dependent on the quality and diversity of the training data. The environmental conditions, such as pH, temperature, and the presence of specific microbial populations, also play a crucial role in the actual biodegradation kinetics and may not be fully captured by these models. rsc.org Therefore, experimental validation remains essential for a comprehensive assessment of the environmental persistence of this compound and its derivatives.

Interactive Data Table: Predictive Biodegradability of Quaternary Ammonium Compounds

The following table illustrates how different structural features of QACs can influence their predicted biodegradability, providing a basis for understanding the potential environmental fate of this compound.

Rational Design of Enhanced Functionality

The principles of rational design can be applied to this compound to develop new derivatives with enhanced performance characteristics for specific applications, while also considering their environmental impact. This involves a targeted approach to modifying the molecular structure to achieve desired properties.

Engineering for Targeted Adsorption and Release Profiles

In personal care applications, the targeted deposition of conditioning agents like this compound onto surfaces such as hair and skin is crucial for efficacy. chemrxiv.orgchemrxiv.orgnih.gov Engineering the structure of this compound can lead to improved adsorption and controlled release of beneficial agents.

Key strategies for engineering targeted adsorption include:

Modifying Hydrophobicity: The balance between the hydrophobic stearyl chain and the hydrophilic quaternary ammonium head group dictates the molecule's interaction with surfaces. Increasing the hydrophobicity can enhance deposition on hydrophobic surfaces like the hair cuticle.

Charge Density Manipulation: The cationic charge of the quaternary ammonium group is the primary driver for its attraction to the negatively charged surfaces of hair and skin. glowy.ai Increasing the charge density, for example, by creating di- or poly-quaternary ammonium compounds, can lead to stronger and more substantive deposition.

Polymer Conjugation: Attaching this compound to a polymer backbone can create a delivery system with tailored deposition properties. The choice of polymer (e.g., cationic guar, hydroxyethyl (B10761427) cellulose) can influence the formation of coacervates upon dilution, which is a key mechanism for depositing active ingredients from shampoos and conditioners. ulprospector.com

Controlled release of active ingredients can be achieved by incorporating labile linkages, such as ester bonds, into the structure of this compound derivatives. These bonds can be designed to break under specific conditions (e.g., changes in pH or enzymatic activity on the skin or scalp), releasing an active moiety.

Design of Compounds with Optimized Environmental Degradation Kinetics

A significant goal in the rational design of new surfactants is to improve their environmental profile by ensuring they degrade in a timely manner after use. rsc.org For this compound, this involves designing derivatives with optimized degradation kinetics.

Strategies to achieve this include:

Incorporation of Biodegradable Linkages: As mentioned, introducing susceptible linkages like ester or amide bonds can create "weak points" in the molecule that are readily cleaved by microorganisms in wastewater treatment plants and the environment. rsc.org This can significantly reduce the persistence of the compound.

Optimizing Alkyl Chain Structure: Linear alkyl chains, such as the stearyl chain in this compound, are generally more readily biodegradable than branched chains. Further optimization might involve exploring the effects of unsaturation within the chain.

Modifying the Hydrophilic Head Group: The structure of the quaternary ammonium head group can influence the compound's toxicity to environmental microorganisms. Designing less toxic head groups can lead to more rapid biodegradation by a wider range of microbes. researchgate.net

The kinetics of degradation can be modeled and predicted to a certain extent using QSBR models, allowing for the in-silico screening of potential new structures before synthesis. researchgate.net

Interactive Data Table: Strategies for Optimized Degradation of QACs

The following table outlines design strategies and their expected impact on the environmental degradation kinetics of quaternary ammonium compounds.

Strategies for Modulating Interfacial Interactions through Structural Tuning

The performance of this compound as a surfactant and conditioning agent is fundamentally governed by its behavior at interfaces (e.g., oil-water, air-water, and solid-water). acs.org Tuning the molecular structure allows for the modulation of these interfacial interactions to achieve specific effects.

Key structural features that can be tuned include:

Hydrophobic Chain Length and Branching: The length and structure of the stearyl chain influence how the molecule packs at an interface, affecting properties like surface tension reduction and the formation of micelles. Shorter or more branched chains can alter the critical micelle concentration (CMC) and the geometry of the surfactant aggregates.

The Propoxy Linker: The three-carbon propyl linker between the stearyl ether and the quaternary ammonium group contributes to the spatial arrangement of the hydrophilic and hydrophobic moieties. Modifying the length or rigidity of this linker can change the molecule's orientation at an interface.

The Cationic Head Group: The size and nature of the alkyl groups on the quaternary nitrogen (in this case, three methyl groups) affect the head group's cross-sectional area and its interaction with water and counterions. Replacing the methyl groups with larger alkyl groups would increase steric hindrance and could alter the packing at interfaces. nih.gov

Counterion Identity: The chloride counterion can be exchanged for other anions, which can influence the surfactant's solubility and its interaction with other charged species in a formulation. nih.govscconline.org

By systematically modifying these structural elements, it is possible to fine-tune the interfacial properties of this compound derivatives to optimize their performance in emulsification, foaming, and surface conditioning. For example, enhancing the interaction with anionic surfactants in a shampoo formulation can lead to the formation of complexes that improve the deposition of conditioning agents. scconline.org

Patent Landscape and Technological Trajectories in Stearoxypropyltrimonium Chloride Innovation

Methodologies for Patent Analysis in Chemical Innovation

The analysis of patents in the chemical sector is a multifaceted process that leverages various methodologies to extract meaningful intelligence from the vast and complex data contained within patent documents. patentpc.com These methods are essential for navigating the intricate details of chemical inventions, which often involve specific molecular structures, synthesis processes, and formulations. patentpc.com

Bibliometric analysis of patents is a quantitative approach used to evaluate the impact and trajectory of technologies. This method involves analyzing patterns in patent data, such as the frequency of patent filings over time, the geographic distribution of inventions, and the key players in a specific technological domain. mdpi.comresearchgate.net For instance, a surge in patent applications can signal the emergence of a new market or a strategic shift by a company. jwp-poland.com

Citation analysis is a core component of bibliometrics, where the network of citations between patents is examined. kfki.hu When a patent is frequently cited by subsequent inventions, it often indicates a foundational or groundbreaking innovation. acs.org This analysis helps in identifying high-impact patents and understanding the flow of knowledge within a particular field. kfki.hu Such quantitative analyses of patent data can help in mapping technological domains and assessing the innovation output of various industries. researchgate.net

Semantic analysis delves into the language of patent documents, particularly the claims, to understand the technological scope of an invention. github.io Patent claims legally define the boundaries of the protection granted, and their wording is crucial for determining the breadth of an invention. patentpc.com By employing natural language processing (NLP) and text mining techniques, researchers can extract key technical concepts and relationships from the text. researchgate.netresearchgate.net

This methodology allows for a deeper understanding of how broadly or narrowly a technology is defined by the patent holder. github.io In the chemical field, semantic analysis can help in identifying specific chemical structures, synthesis methods, and applications covered by a patent, thereby revealing the strategic positioning of the inventing entity. github.iopatentpc.com Advanced tools can even parse and analyze the complex sentence structures typical of patent claims to identify the core technological elements. researchgate.net

Patent trend mapping is a forward-looking analysis that aims to identify nascent technologies and predict their future development. emergingtechnologyreport.com By visualizing patent data, often in the form of topographical maps or networks, analysts can spot clusters of innovation and identify emerging technological hotspots. griffithhack.comresearchgate.net These maps can reveal the relationships between different technologies and highlight areas where new technological combinations are occurring. researchgate.netemergingtechnologyreport.com

This approach is particularly valuable in fast-moving sectors like the cosmetics industry, where identifying the next trending ingredient or formulation is key to competitive success. abelimray.com By monitoring patent filing trends in specific technological classes, it is possible to anticipate market shifts and new competitive threats. emergingtechnologyreport.com For example, an increase in patents related to natural or sustainable cosmetic ingredients could signal a broader industry trend. jwp-poland.com

Evolution of Patenting Activities Related to Stearoxypropyltrimonium Chloride

This compound is a quaternary ammonium (B1175870) compound utilized in the cosmetics industry, primarily for its properties as a hair conditioning agent, emulsifier, and solubilizer. A comprehensive analysis of its specific patent landscape, however, reveals limited publicly available data directly tied to this compound. The information that is accessible often points to its inclusion in product formulations by companies such as Kao, under trade names like QUARTAMIN E-80K. bizchem.co.kr

A detailed historical review of the intellectual property surrounding this compound specifically is challenging due to the scarcity of dedicated patents that claim this molecule as a novel invention. The patenting activities for many specialty chemicals used in cosmetics are often embedded within formulation patents, where the focus is on the final product and its application rather than the synthesis of a single ingredient.

The broader history of quaternary ammonium compounds in cosmetics, however, shows a long trajectory of innovation. Patents for these types of compounds date back several decades and cover a wide range of applications, from fabric softeners to germicidal agents and, significantly, hair conditioners. nist.gov The ongoing development in this area often focuses on creating compounds with improved performance, better environmental profiles, and enhanced sensory characteristics in the final product.

While specific patents detailing the synthesis of this compound are not readily found in public databases, the general synthesis of related quaternary ammonium compounds is well-documented in patent literature. These processes typically involve the reaction of a tertiary amine with an alkylating agent. For compounds with similar structures, patented synthesis routes often focus on improving yield, purity, and cost-effectiveness, or on developing more environmentally friendly processes. For instance, patents exist for the synthesis of stearoyl chloride, a potential precursor in related chemical syntheses. google.com

In terms of formulation innovations, the patent landscape for hair conditioning products is rich with examples of how quaternary ammonium compounds are utilized. google.comjustia.com Patents in this area often claim novel combinations of ingredients that lead to improved performance, such as better deposition of conditioning agents like silicones, enhanced feel, and reduced "fly-away" hair. google.comjustia.com For example, patents describe conditioning compositions that use a blend of different quaternary ammonium compounds, such as stearalkonium chloride and cetrimonium (B1202521) chloride, to achieve synergistic effects. google.com Innovations also include the development of specific delivery systems, like conditioning gel phases, that enhance the efficacy of the active ingredients. mdpi.com

Geographic and Institutional Distribution of Patent Ownership

An analysis of the patent landscape for this compound and related cationic conditioning agents reveals a concentration of innovation within a few key geographical regions and a dominance by major multinational corporations. While specific patent data for this compound is not always granularly available in public databases, broader trends in the cosmetic and hair care industry provide a strong indication of the key players and their geographic strongholds.

The primary hubs for cosmetic innovation, and by extension, patent filings for ingredients like this compound, are Asia, North America, and Europe. cms.law Within Asia, Japan has historically been a powerhouse of cosmetic research and development, with companies like Kao Corporation holding a significant number of patents in hair care technology. justia.comjustia.com In North America, the United States is a major center for patent activity, driven by companies such as Procter & Gamble (P&G) . unifiedpatents.comjustia.comgoogle.comjustia.comhappi.com Europe also plays a crucial role, with France, in particular, being home to industry giant L'Oréal , a prolific patent filer in the cosmetics space. loreal.comhappi.comgoogle.comhappi.comjustia.com

The institutional distribution of patents for this compound and similar compounds is overwhelmingly skewed towards these large corporations. Their extensive research and development budgets and global reach enable them to dominate the patent landscape. While academic institutions do contribute to the broader field of cosmetic science, their direct patenting of specific commercial ingredients like this compound appears to be less common. However, collaborations between industry and academia are a feature of the innovation ecosystem. fastercapital.com

Table 1: Key Corporate Players and Their Geographic Footprint in Hair Conditioning Patents

CompanyPrimary Geographic Location of Patent Filings
Kao CorporationJapan, Global
L'Oréal S.A.France, Global loreal.com
Procter & Gamble Co.United States, Global unifiedpatents.com
UnileverEurope, Global

This table is illustrative and based on general trends in cosmetic patenting, as specific data for this compound is limited.

Competitive Landscape and Strategic Research Opportunities

The competitive landscape for this compound is intrinsically linked to the broader market for hair conditioning agents. The dominance of a few major players creates a highly competitive environment where innovation is key to maintaining market share.

Identification of White Spaces and Underexplored Research Avenues

"White spaces" in the patent landscape represent areas with little to no existing intellectual property, signaling potential opportunities for new research and development. cosmeticsandtoiletries.com For this compound and related cationic polymers, several potential white spaces can be identified:

Novel Synthesis Processes: While the basic synthesis of quaternary ammonium compounds is well-established, there are opportunities to develop more sustainable and cost-effective manufacturing processes. This could include the use of bio-based raw materials or more efficient catalytic systems.

Multifunctional Formulations: Research into combining this compound with other active ingredients to create multifunctional products could be a fruitful area. For instance, developing formulations that offer enhanced thermal protection, color retention, or scalp health benefits in addition to conditioning.

Targeted Delivery Systems: Innovations in encapsulation or other delivery technologies could allow for the more targeted and efficient deposition of this compound onto the hair fiber, leading to improved performance at lower concentrations.

Biodegradable Alternatives: With a growing consumer demand for environmentally friendly products, the development of readily biodegradable cationic conditioning agents with performance comparable to this compound represents a significant white space.

Analysis of Innovation Ecosystems and Collaborative Research Networks

The innovation ecosystem in cosmetic science is characterized by both intense competition and strategic collaboration. fastercapital.com While companies like L'Oréal, P&G, and Kao are primary competitors, they also engage in various forms of collaboration to drive innovation. This can include:

Supplier Partnerships: Cosmetic manufacturers often work closely with chemical suppliers to develop and source novel ingredients. These partnerships can involve joint research and development efforts and exclusive supply agreements.

Academic Collaborations: As mentioned, collaborations with universities and research institutes can provide access to fundamental research and new scientific insights. fastercapital.com These partnerships can lead to the development of new platform technologies that can be applied to a range of products.

Open Innovation Initiatives: Some companies are increasingly adopting open innovation models, where they actively seek ideas and technologies from outside their own organizations. This can involve crowdsourcing, technology scouting, and partnerships with startups.

Implications of Patent Expiration on Future Research and Development

The expiration of key patents can have a significant impact on the competitive landscape and future research and development. cosmeticsandtoiletries.com When a patent for a particular compound or its application expires, it opens the door for generic competition. This can lead to price erosion and a shift in market dynamics.

For a mature ingredient like this compound, it is likely that many of the foundational patents covering its basic synthesis and use in hair conditioners have already expired. This has likely contributed to its widespread availability from multiple suppliers.

The expiration of patents can also stimulate further innovation in several ways:

Focus on Formulation Patents: With the basic compound off-patent, companies may focus their R&D efforts on developing novel formulations that offer unique benefits. This could involve new combinations of ingredients or innovative product forms. fastercapital.com

Second-Generation Innovation: The expiration of a foundational patent can encourage research into next-generation ingredients that offer improved performance or address the limitations of the original compound.

Cost-Driven Innovation: The entry of generic competitors can drive innovation in manufacturing processes aimed at reducing costs and improving efficiency.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Stearoxypropyltrimonium Chloride Research

Artificial intelligence (AI) and machine learning (ML) are set to become indispensable tools in the lifecycle of this compound, from its initial synthesis to the prediction of its environmental impact. These technologies offer the potential to accelerate innovation, reduce costs, and enhance the performance and safety of products containing this cationic surfactant.

The application of AI and ML in the synthesis and formulation of this compound promises to shift the paradigm from traditional, trial-and-error-based approaches to a more predictive and rational design process. ML algorithms can be trained on vast datasets encompassing reaction conditions, catalyst performance, and raw material properties to forecast optimal synthesis pathways. nih.gov This can lead to higher yields, reduced energy consumption, and minimized byproduct formation.

In formulation science, predictive models can significantly shorten development timelines. By analyzing the interactions between this compound and other ingredients in a cosmetic or industrial formulation, AI can predict key performance attributes such as emulsification stability, conditioning effectiveness, and sensory profiles. mdpi.com This allows for the in-silico screening of numerous formulation candidates, with only the most promising being subjected to laboratory testing.

Table 1: Potential Applications of Predictive Modeling in this compound Research

Research Area Application of AI/ML Potential Benefits
Synthesis Optimization of reaction parameters (temperature, pressure, catalyst)Increased yield, reduced energy consumption, minimized waste
Prediction of novel, more sustainable synthesis routesDiscovery of greener chemical pathways
Formulation Prediction of formulation stability and performanceAccelerated product development, reduced laboratory work
In-silico screening of ingredient combinationsEnhanced product efficacy and consumer appeal

Understanding the relationship between the molecular structure of this compound and its functional properties is crucial for designing next-generation conditioning agents. Data-driven approaches, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling, can unravel these complex correlations. nih.gov By analyzing large datasets of related cationic surfactants, ML algorithms can identify the specific molecular features that govern properties like hair substantivity, anti-static effects, and interaction with other formulation components. nih.govnih.gov

These insights can guide the rational design of novel analogs of this compound with enhanced performance or improved environmental profiles. For instance, models could predict how modifications to the alkyl chain length or the quaternary ammonium (B1175870) headgroup would affect its conditioning efficiency and biodegradability. nih.gov

The environmental footprint of chemicals is a significant concern. AI and ML can play a pivotal role in the early assessment of the environmental fate of this compound and other quaternary ammonium compounds (QACs). pandemicpact.orgcolumbia.edu Predictive models can be developed to estimate key environmental parameters such as biodegradability, potential for bioaccumulation, and aquatic toxicity based on the compound's molecular structure. nih.govnih.gov

These automated systems can rapidly screen new chemical entities for potential environmental risks long before they are synthesized, allowing researchers to prioritize the development of more benign alternatives. This proactive approach to environmental stewardship is essential for the sustainable growth of the chemical industry. pandemicpact.org

Sustainable Development and Circular Economy Approaches for this compound

The principles of sustainable development and the circular economy are increasingly influencing the chemical industry. For this compound, this means a shift towards holistic lifecycle management, from its creation to its end-of-life.

The Cradle-to-Cradle (C2C) design philosophy aims to create products and systems that are not just efficient but also waste-free. wikipedia.orgebsco.com In the context of this compound, this involves designing the molecule with its entire lifecycle in mind. mcdonough.comresearchoutreach.org The goal is to ensure that, after its intended use, the compound can be safely returned to the environment as a biological nutrient or reprocessed into new materials as a technical nutrient. ebsco.com

Applying C2C principles would involve selecting raw materials from renewable sources and designing the molecule to be readily biodegradable into harmless substances. mcdonough.commbdc.com This approach reframes the concept of waste as a resource, fostering a regenerative and positive impact on the environment. mcdonough.com

Table 2: Cradle-to-Cradle Principles and Their Application to this compound

C2C Principle Application in Compound Development
Material Health Selection of non-toxic and biodegradable precursors.
Material Reutilization Designing the molecule for safe biodegradation or recovery.
Renewable Energy Utilizing renewable energy sources in the manufacturing process.
Water Stewardship Implementing responsible water use and ensuring clean effluent.
Social Fairness Adhering to ethical labor practices throughout the supply chain.

Source: Adapted from MBDC Cradle to Cradle Certified™ Product Standard Version 3.1 and other sources. ebsco.commbdc.com

While designing for biodegradability is a key aspect of sustainability, research into the end-of-life management and recycling of QACs like this compound is also critical. Since these compounds are often disposed of "down-the-drain," a significant portion ends up in wastewater treatment plants. nih.govnih.gov Research is ongoing to understand their fate and effects in these systems and in the wider environment. pandemicpact.orgcolumbia.edu

Future research will likely focus on developing advanced wastewater treatment technologies capable of more efficiently removing or degrading these compounds. Furthermore, innovative recycling methodologies are being explored. For example, some studies have investigated the possibility of recovering and reusing QACs from waste streams or immobilizing them on substrates for applications like water disinfection, which could represent a novel circular economy pathway. mdpi.come3s-conferences.orgresearchgate.netelsevierpure.com

Bio-Based Alternatives and Renewable Feedstock Integration

The shift towards a circular economy has spurred significant research into utilizing renewable resources for the synthesis of cosmetic ingredients. For this compound, this involves exploring bio-based routes for its key precursors. The long-chain stearyl component, traditionally derived from fossil fuels, can potentially be sourced from vegetable oils and fats. rsc.org This aligns with a broader trend of turning away from petrochemically derived starting materials back to bio-based resources. rsc.org

The synthesis of quaternary ammonium compounds (QACs) from renewable feedstocks is an active area of research. mdpi.com For instance, stearic acid, a primary building block of this compound, can be obtained from the hydrolysis of various plant-based oils. The other key components, the propyltrimonium chloride group, can also be potentially synthesized from bio-derived intermediates. The development of "green chemistry" protocols for the synthesis of cationic surfactants is a modern trend focusing on creating ecologically friendly and biocompatible compounds. mdpi.com

The integration of renewable feedstocks is not merely a substitution of raw materials but also involves a comprehensive evaluation of the entire life cycle. A Life Cycle Assessment (LCA) is crucial to ensure that the bio-based alternatives offer a tangible reduction in environmental impact compared to their petrochemical counterparts. recodeh2020.eumdpi.com This "cradle-to-gate" analysis considers everything from the cultivation of biomass to the final chemical synthesis. recodeh2020.eu

Feedstock ComponentPotential Bio-Based SourceKey Considerations
Stearyl Group (C18) Palm Oil, Soybean Oil, Shea Butter, Cocoa ButterSustainable sourcing, land use, competition with food sources.
Propylene Group Bio-propylene (from fermentation of sugars)Scalability of production, energy efficiency of conversion processes.
Quaternary Ammonium Group Bio-based aminesDevelopment of efficient and green synthesis routes.

This table illustrates potential bio-based sources for the components of this compound and the associated considerations.

Advanced Characterization under Operando Conditions

A deeper understanding of how this compound functions in real-time and within complex formulations is critical for optimizing its performance and developing next-generation conditioners. This requires moving beyond static measurements to advanced characterization techniques that can probe the system "under operating conditions" or operando.

Real-time Monitoring of Interfacial Phenomena

The primary function of this compound is to adsorb onto the negatively charged surface of hair, forming a conditioning film. nih.govblogspot.com The dynamics of this adsorption process are complex and crucial to its efficacy. Advanced techniques are now being employed to monitor these interfacial phenomena in real-time.

Chemical Force Microscopy (CFM) , an adaptation of Atomic Force Microscopy (AFM), allows for the quantification of molecular interactions between the conditioning agent and the hair surface. nih.gov By functionalizing the AFM tip with specific chemical groups, researchers can map the adhesion forces and understand how this compound deposition is influenced by the hair's condition (e.g., virgin vs. bleached). nih.gov This provides insights into the driving forces of deposition, be it hydrophobic or electrostatic interactions. nih.gov

Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Infrared (IR) and Raman Spectroscopy can be used to chemically analyze the deposited conditioning film on the hair fiber. mdpi.com These methods can help in mapping the distribution of different components within the adsorbed layers, providing a more detailed picture of the conditioning mechanism. mdpi.com

In-situ Analysis of Formulation Dynamics

The behavior of this compound is also dependent on its interaction with other ingredients within a conditioner formulation, such as fatty alcohols and silicones. In-situ analysis techniques are vital for understanding these complex formulation dynamics.

Techniques like polarographic adsorption kinetics can be used for the in-situ measurement of surfactant interactions with mineral surfaces, a principle that can be adapted to study the competitive adsorption processes occurring on the hair surface from a full formulation. rsc.org This allows for the rapid determination of time-dependent concentration changes of the surfactant at an interface. rsc.org

Understanding the self-assembly of cationic surfactants within a formulation is also key. The interaction between this compound and other components can lead to the formation of complex supramolecular structures. mdpi.com Advanced scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) , can be used to probe the structure and organization of these aggregates within the formulation in real-time, providing insights into how formulation changes affect the delivery and deposition of the active ingredient.

Analytical TechniqueInformation GainedRelevance to this compound
Chemical Force Microscopy (CFM) Adhesion forces, surface interaction mapping.Understanding deposition mechanisms on different hair types. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of surface films.Quantifying the amount and composition of the deposited conditioning layer. mdpi.com
Raman Spectroscopy Molecular vibrations, chemical structure.Mapping the distribution of this compound on the hair surface. mdpi.com
Polarographic Adsorption Kinetics Surfactant concentration at an interface over time.Studying competitive adsorption from a full formulation. rsc.org
SANS/SAXS Size, shape, and arrangement of molecular aggregates.Characterizing the structure of the conditioner formulation itself.

This table summarizes advanced characterization techniques and their application in studying this compound.

Interdisciplinary Collaborations and Translational Research Opportunities

The future development and application of this compound will greatly benefit from collaborations across various scientific disciplines. The intersection of cosmetic science, polymer chemistry, materials science, and biology presents significant opportunities for translational research.

For instance, the principles governing the interaction of cationic polymers and surfactants with biological surfaces like hair are also relevant in other fields. columbia.eduacs.org There are opportunities to translate knowledge from areas like drug delivery, where similar molecules are used to carry active ingredients to specific targets, to improve the efficiency and targeted deposition of conditioning agents. columbia.edu

Furthermore, the growing interest in the biological activity of quaternary ammonium compounds opens up new avenues for research. mdpi.comnih.gov While primarily used for its conditioning properties, exploring the antimicrobial and other potential biological effects of this compound in a controlled manner could lead to new applications in medicated hair care products. This would require close collaboration between cosmetic chemists and microbiologists.

The development of bio-based alternatives also necessitates a partnership between synthetic chemists and agricultural scientists to ensure a sustainable and efficient supply chain for renewable feedstocks. Moreover, environmental scientists play a crucial role in assessing the biodegradability and ecotoxicity of new bio-based molecules to ensure they are truly "green" alternatives.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing stearoxypropyltrimonium chloride, and how can researchers ensure reproducibility?

  • While detailed synthesis protocols are not publicly available, the compound’s quality control metrics (e.g., ≥95% active content, ≤20 mg/kg lead) and adherence to ISO 2871-1/2 and GB/T 5174 standards are critical for reproducibility . Researchers should prioritize:

  • Purity verification : Use high-performance liquid chromatography (HPLC) or titration methods.
  • Structural confirmation : Cross-reference with nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) data from established databases .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Key techniques include:

  • Mass spectrometry (MS) : Validate molecular weight (406.13 g/mol) and fragmentation patterns .
  • Elemental analysis : Confirm C, H, N, Cl, and O composition against the molecular formula (C₂₄H₅₂ClNO) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition products (e.g., CO, CO₂, NOₓ) .

Q. How can researchers determine the critical micelle concentration (CMC) of this compound in aqueous systems?

  • Methodology :

  • Use surface tension measurements via a tensiometer at varying concentrations.
  • Plot surface tension vs. log concentration; the inflection point corresponds to CMC.
  • Cross-validate with conductivity measurements for ionic surfactants .

Advanced Research Questions

Q. How should researchers address contradictory data on the antimicrobial efficacy of this compound across studies?

  • Root-cause analysis :

FactorExample Variables
Microbial strainsGram-positive vs. Gram-negative bacteria
ConcentrationSub-CMC vs. supra-CMC levels
Environmental pHImpact on quaternary ammonium group ionization
  • Resolution : Apply standardized protocols (e.g., ISO 20743 for antibacterial testing) and statistical tools (e.g., ANOVA for inter-study variability) .

Q. What experimental designs are optimal for studying the environmental biodegradability and ecotoxicity of this compound?

  • Approach :

  • Biodegradation : Follow OECD 301 guidelines (e.g., dissolved organic carbon depletion in 28 days).
  • Aquatic toxicity : Use Daphnia magna or algae growth inhibition assays.
  • Bioaccumulation : Measure logP (4.36) to predict partitioning behavior .

Q. How can researchers evaluate the stability of this compound in formulations under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 6 months, monitoring active content via HPLC.
  • pH-dependent degradation : Use Arrhenius kinetics to model hydrolysis rates in acidic/alkaline buffers .

Q. What mechanistic studies can elucidate the interaction between this compound and biological membranes?

  • Techniques :

  • Fluorescence anisotropy : Probe membrane fluidity changes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Molecular dynamics simulations : Model alkyl chain penetration into lipid bilayers .

Data Analysis and Presentation Guidelines

Q. How should researchers present conflicting results on the compound’s anti-static performance in polymer matrices?

  • Best practices :

  • Tabulate key variables (e.g., polymer type, surfactant loading, humidity).
  • Use error bars and significance testing (e.g., Student’s t-test) to highlight discrepancies.
  • Discuss confounding factors (e.g., surfactant aggregation states) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Recommendations :

  • Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.
  • Report 95% confidence intervals and R² values for model robustness .

Molecular and Structural Data Reference

PropertyValueSource
Molecular formulaC₂₄H₅₂ClNO
Molecular weight406.13 g/mol
LogP4.36
PSA9.23 Ų

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.